Product packaging for Sofpironium Bromide(Cat. No.:CAS No. 1628106-94-4)

Sofpironium Bromide

Cat. No.: B1681908
CAS No.: 1628106-94-4
M. Wt: 470.4 g/mol
InChI Key: FIAFMTCUJCWADZ-JOFREBOKSA-M
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Description

SOFPIRONIUM BROMIDE is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32BrNO5 B1681908 Sofpironium Bromide CAS No. 1628106-94-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3R)-1-(2-ethoxy-2-oxoethyl)-1-methylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32NO5.BrH/c1-3-27-20(24)16-23(2)14-13-19(15-23)28-21(25)22(26,18-11-7-8-12-18)17-9-5-4-6-10-17;/h4-6,9-10,18-19,26H,3,7-8,11-16H2,1-2H3;1H/q+1;/p-1/t19-,22+,23?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAFMTCUJCWADZ-JOFREBOKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[N+]1(CC[C@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628106-94-4
Record name Sofpironium bromide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628106944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SOFPIRONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B2Y1932XU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Sofpironium Bromide mechanism of action in eccrine sweat glands

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Mechanism of Action of Sofpironium Bromide in Eccrine Sweat Glands

Introduction

This compound is a topical anticholinergic agent approved for the treatment of primary axillary hyperhidrosis, a condition characterized by excessive sweating beyond the physiological needs for thermoregulation.[1][2] Marketed in Japan as ECCLOCK® and in the United States as Sofdra™, it represents a targeted therapeutic approach designed to act locally on sweat glands while minimizing systemic exposure and associated side effects.[3][4][5] This is achieved through a "soft drug" or retrometabolic drug design, where the molecule is engineered to be rapidly metabolized into a less active form upon entering systemic circulation.[6][7] This guide provides a detailed examination of the molecular and physiological mechanisms by which this compound exerts its effects on eccrine sweat glands.

Core Physiology of Eccrine Sweat Gland Secretion

To understand the mechanism of this compound, it is essential to first review the physiological process of sweat production.

  • Neural Control : Eccrine sweat glands are primarily innervated by cholinergic fibers of the sympathetic nervous system.[8][9] In response to thermoregulatory or emotional stimuli, the hypothalamus and cerebral cortex trigger signals that travel down these sympathetic nerves.[9][10]

  • Neurotransmitter Release : At the neuroglandular junction, these nerve fibers release the neurotransmitter acetylcholine (ACh).[11][12]

  • Receptor Binding and Signal Transduction : Acetylcholine diffuses across the synapse and binds to muscarinic acetylcholine receptors on the surface of eccrine gland secretory cells.[3][12] The predominant subtype involved in sweat secretion is the M3 muscarinic receptor.[4][10][13]

  • Intracellular Cascade : The binding of ACh to the M3 receptor initiates an intracellular signaling cascade. This leads to an increase in intracellular calcium (Ca²⁺) concentrations, which in turn increases the permeability of potassium (K⁺) and chloride (Cl⁻) channels.[11][12] This ion movement drives the secretion of an isotonic precursor fluid into the lumen of the secretory coil.[12]

  • Ductal Reabsorption : As this precursor fluid travels through the sweat duct, sodium (Na⁺) and chloride (Cl⁻) ions are reabsorbed, resulting in the final hypotonic sweat that is secreted onto the skin surface.[8]

Molecular Mechanism of Action of this compound

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors.[5][6] Its therapeutic effect in hyperhidrosis is achieved by interrupting the physiological pathway of sweat production at the receptor level.

Muscarinic Receptor Antagonism

When applied topically, this compound penetrates the skin to reach the eccrine sweat glands.[14] There, it selectively binds to muscarinic receptors, with a high affinity for the M3 subtype, which is primarily responsible for stimulating sweat secretion.[4][7][13] By occupying the receptor's binding site, this compound competitively inhibits acetylcholine from binding.[5][6] This blockade prevents the activation of the intracellular signaling cascade necessary for sweat production, effectively reducing the volume of sweat secreted by the gland.[13][14]

cluster_0 Normal Sweat Production cluster_1 Action of this compound SNS Sympathetic Nerve Terminal ACh Acetylcholine (ACh) SNS->ACh Release M3 M3 Muscarinic Receptor on Eccrine Gland ACh->M3 Binds Cascade Intracellular Signaling (↑ Ca²⁺, K⁺/Cl⁻ Efflux) M3->Cascade Activates Sweat Sweat Secretion Cascade->Sweat SB This compound M3_blocked M3 Muscarinic Receptor (Blocked) SB->M3_blocked Binds & Blocks No_Cascade Signaling Blocked M3_blocked->No_Cascade No Activation Reduced_Sweat Reduced Sweat Secretion No_Cascade->Reduced_Sweat ACh_nb Acetylcholine (ACh) ACh_nb->M3_blocked Binding Prevented

Caption: Signaling pathway of sweat production and its inhibition by this compound.
Retrometabolic Drug Design

A key feature of this compound is its "soft drug" design.[6][7] It is a structural analogue of glycopyrrolate that was modified to contain a metabolically sensitive ester moiety.[7] This design ensures that the drug exerts its anticholinergic effect locally in the skin.[3] If any amount of the drug is absorbed systemically, the ester bond is rapidly hydrolyzed by esterase enzymes in the blood to form BBI-4010, a significantly less active metabolite.[5][6] This rapid inactivation minimizes the risk of systemic anticholinergic side effects commonly associated with oral anticholinergics, such as dry mouth, blurred vision, and urinary retention.[13][14]

Pharmacodynamic Profile

While specific quantitative binding affinity data for this compound across all muscarinic receptor subtypes (M1-M5) is not extensively published, available information indicates it has a high affinity for all subtypes, with the highest affinity for the M3 receptor.[7][15] Studies comparing it to glycopyrronium found it to have a similar potency but a shorter duration of action.[5][6]

Experimental Protocols and Clinical Efficacy

The clinical development of this compound has relied on robust experimental protocols to quantify its efficacy and safety. Phase II and III clinical trials, such as the CARDIGAN I & II studies, employed standardized methodologies.[1][16]

Key Experimental Methodologies
  • Gravimetric Sweat Production (GSP): This is a quantitative method to measure the amount of sweat produced in the axilla over a set period. It involves placing a pre-weighed filter paper on the axilla for a specific duration (e.g., 5 minutes), after which the paper is re-weighed. The change in weight directly corresponds to the mass of sweat produced. In clinical trials, a baseline GSP of at least 50 mg in each axilla was often an inclusion criterion.[1][16]

  • Hyperhidrosis Disease Severity Measure-Axillary (HDSM-Ax): This is a patient-reported outcome (PRO) tool used to assess the impact of axillary hyperhidrosis on a patient's daily life. It is a validated 7-item scale where patients rate the severity of their condition. A clinically meaningful improvement is typically defined as a 1 or 2-point reduction in the HDSM-Ax score from baseline.[1]

start Patient Recruitment (Primary Axillary Hyperhidrosis, HDSM-Ax ≥ 3, GSP ≥ 50mg) rand Randomization start->rand treat_sb Treatment Arm: This compound Gel (Once Daily Application) rand->treat_sb 1:1 treat_veh Control Arm: Vehicle Gel (Once Daily Application) rand->treat_veh 1:1 period Treatment Period (e.g., 6 weeks) treat_sb->period treat_veh->period collect Data Collection (Baseline and End of Treatment) period->collect outcomes Primary Outcome Measures: 1. Change in HDSM-Ax Score 2. Change in GSP collect->outcomes analysis Statistical Analysis: Compare outcomes between Treatment and Control Arms collect->analysis

Caption: Generalized experimental workflow for a Phase 3 clinical trial of this compound.
Summary of Clinical Efficacy Data

Clinical trials have consistently demonstrated the superiority of this compound gel over vehicle in reducing sweat production and improving patient-reported outcomes.

Endpoint This compound 5% This compound 10% This compound 15% Vehicle P-value
Participants with ≥1-point HDSM-Ax Improvement 70%79%76%54%< .05
LS Mean (SE) Change in HDSM-Ax from Baseline -2.02 (0.14)-2.09 (0.14)-2.10 (0.14)-1.30 (0.14)≤ .0001
Table adapted from Phase II trial data.[17]

These results show a statistically significant and dose-dependent improvement in both the subjective severity of hyperhidrosis and the objective measurement of sweat production for patients treated with this compound compared to a placebo.

Conclusion

The mechanism of action of this compound is centered on its function as a potent, topically applied anticholinergic agent.[14] By competitively blocking M3 muscarinic receptors on eccrine sweat glands, it directly inhibits the primary signaling pathway responsible for sweat secretion.[13] Its innovative retrometabolic design ensures localized activity with minimal systemic side effects, offering a favorable safety profile. The efficacy of this mechanism has been rigorously validated in clinical trials using both quantitative gravimetric analysis and validated patient-reported outcome measures, establishing this compound as a targeted and effective therapy for primary axillary hyperhidrosis.[1][17]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Sofpironium Bromide: A Soft Anticholinergic Agent

Abstract

This compound is a novel, topically administered anticholinergic agent approved for the treatment of primary axillary hyperhidrosis. Engineered as a "soft drug," it is designed for localized activity with minimal systemic side effects. This is achieved through a chemical structure that allows for rapid metabolism to a significantly less active metabolite upon entering systemic circulation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, clinical efficacy, and safety data derived from pivotal Phase 3 clinical trials. Detailed experimental protocols and visual diagrams of key pathways and processes are included to support further research and development in this area.

Introduction to this compound and the "Soft Drug" Concept

Primary axillary hyperhidrosis is a medical condition characterized by excessive sweating beyond the physiological needs for thermoregulation, significantly impacting a patient's quality of life.[1] The primary neurotransmitter responsible for activating eccrine sweat glands is acetylcholine (ACh).[2] Anticholinergic drugs, which block the action of ACh at muscarinic receptors, are an effective treatment modality. However, traditional systemic anticholinergics are often associated with undesirable side effects such as dry mouth, blurred vision, and urinary retention due to their widespread distribution.[3][4]

The concept of "soft drugs" addresses this limitation through retrometabolic drug design.[5][6] Soft drugs are pharmacologically active compounds that exert their therapeutic effect locally and are designed to undergo rapid and predictable metabolism into inactive or substantially less active forms upon entering the systemic circulation.[5]

This compound, a quaternary ammonium analogue of glycopyrrolate, is a quintessential soft drug.[5][7] It is specifically designed for topical application to treat primary axillary hyperhidrosis, maximizing local efficacy at the sweat gland while minimizing systemic anticholinergic toxicity.[5]

Mechanism of Action

The mechanism of action of this compound is centered on its function as a competitive antagonist at muscarinic acetylcholine receptors.[6][8]

  • Cholinergic Innervation of Sweat Glands : Eccrine sweat glands are primarily innervated by the sympathetic nervous system, which uniquely releases acetylcholine (ACh) as its postganglionic neurotransmitter.[2]

  • Receptor Binding : This ACh binds to muscarinic M3 receptors on the surface of eccrine sweat gland cells, triggering an intracellular signaling cascade that results in the secretion of sweat.[5]

  • Competitive Antagonism : When applied topically, this compound penetrates the skin and binds to these M3 receptors on the sweat glands.[5][7] It acts as a competitive inhibitor, effectively blocking ACh from binding and thereby preventing the activation of the sweat glands and reducing sweat production.[8][9]

  • Soft Drug Metabolism : A key feature of this compound is its metabolically labile ester moiety.[6][8] Should the drug be absorbed systemically, it is rapidly hydrolyzed by plasma paraoxonase 1 (PON1) and other enzymes into its major metabolite, BBI-4010.[8] This metabolite is a significantly less potent anticholinergic agent, which limits the risk of systemic side effects.[6][8]

Sofpironium_MoA cluster_0 Normal Sweat Production cluster_1 Action of this compound cluster_2 Systemic Inactivation (Soft Drug Effect) ACh Acetylcholine (ACh) M3_Receptor Muscarinic M3 Receptor ACh->M3_Receptor Binds Sweat_Gland Eccrine Sweat Gland Cell M3_Receptor->Sweat_Gland Activates Sweat Sweat Production Sweat_Gland->Sweat Initiates Sofpironium This compound M3_Receptor_Blocked Muscarinic M3 Receptor Sofpironium->M3_Receptor_Blocked Blocks No_Sweat Reduced Sweat Production M3_Receptor_Blocked->No_Sweat ACh_Blocked Acetylcholine (ACh) Sofpironium_Systemic Systemic Sofpironium Metabolism Rapid Hydrolysis (e.g., PON1 enzyme) Sofpironium_Systemic->Metabolism BBI_4010 BBI-4010 (Inactive Metabolite) Metabolism->BBI_4010

Caption: Mechanism of Action of this compound.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound reflects its design as a topical soft drug, characterized by local action and limited, but measurable, systemic exposure that is rapidly cleared.

Data Presentation: Pharmacokinetic Parameters of this compound

ParameterAdult PopulationPediatric Population (9-16 years)Reference(s)
Mean Plasma Cmax 2.71 ng/mL1.30 ng/mL[6]
Mean Plasma AUC0-t 45.1 ng·hr/mL14.6 ng·hr/mL[6]
Mean Plasma Tmax 5.34 hours4.0 hours[6]
Plasma Protein Binding 34.8% - 37.8%Not specified[9][10]
Metabolite (BBI-4010) Plasma Protein Binding 2.3% - 3.7%Not specified[9][10]
Metabolism Pathways Non-enzymatic hydrolysis, CYP2D6 & CYP3A4 oxidative metabolism, glycine conjugation.Same as adults.[8][9][10]
Major Plasma Components Sofpironium (38%), BBI-4010 (20%)Not specified[9][10]
Urinary Excretion (% of dose) < 0.5% (Sofpironium and BBI-4010)Not specified[9][10]

Clinical Studies: Efficacy and Safety

The efficacy and safety of this compound have been established in multiple randomized, double-blind, vehicle-controlled Phase 3 clinical trials, most notably the CARDIGAN-1 and CARDIGAN-2 studies.[1]

Data Presentation: Summary of Pivotal Phase 3 Efficacy Results
EndpointCARDIGAN-1 TrialCARDIGAN-2 TrialJapanese Phase 3 (5% Gel)Reference(s)
Drug Concentration 15% Gel15% Gel5% Gel[1][11]
Primary Endpoint 1: ≥2-point HDSM-Ax-7 improvement 49% (Sofpironium) vs. Vehicle (not specified)64% (Sofpironium) vs. Vehicle (not specified)N/A (Different primary endpoint)[1]
Primary Endpoint 2: Median Reduction in GSP (mg) 128 mg143 mgN/A (Different primary endpoint)[1]
Composite Primary Endpoint: HDSS 1 or 2 AND ≥50% GSP reduction N/AN/A53.9% (Sofpironium) vs. 36.4% (Vehicle)[11]

HDSM-Ax-7: Hyperhidrosis Disease Severity Measure-Axillary, 7-item scale; GSP: Gravimetric Sweat Production; HDSS: Hyperhidrosis Disease Severity Score.

Data Presentation: Common Treatment-Emergent Adverse Events (Incidence ≥5%)
Adverse EventThis compound 5% Gel (Incidence)Vehicle (Incidence)Reference(s)
Nasopharyngitis14.2%Not specified[11][12]
Application Site Dermatitis8.5%Not specified[11][12]
Application Site Erythema5.7%Not specified[11][12]

Adverse events were generally mild to moderate in severity.[11] Systemic anticholinergic side effects, such as dry mouth, were reported but were typically mild and infrequent.[12]

Experimental Protocols: Phase 3 Trial Methodology

The following protocol is a synthesized representation of the methodologies used in the pivotal Phase 3 studies (e.g., CARDIGAN-1, CARDIGAN-2).[1][13][14]

Study Title: A Multicenter, Randomized, Double-Blind, Vehicle-Controlled Study to Evaluate the Safety and Efficacy of Topically Applied this compound Gel in Subjects with Primary Axillary Hyperhidrosis.

1. Study Design:

  • Phase: 3

  • Design: Randomized, double-blind, parallel-group, vehicle-controlled.

  • Duration: Typically a 6-week treatment period followed by a post-treatment follow-up.[11]

  • Randomization: Subjects randomized in a 1:1 or similar ratio to receive either this compound gel or a matching vehicle gel.[1]

2. Subject Population:

  • Inclusion Criteria:

    • Male or female subjects, ≥ 9 years of age.[13]

    • Clinical diagnosis of primary axillary hyperhidrosis for at least 6 months.[13]

    • Hyperhidrosis Disease Severity Measure-Axillary (HDSM-Ax) score of 3 or 4 at baseline.[13]

    • Baseline gravimetric sweat production (GSP) of at least 50 mg in each axilla, with a combined total of at least 150 mg over a 5-minute period.[13]

  • Exclusion Criteria:

    • Known secondary causes of hyperhidrosis (e.g., hyperthyroidism).[13]

    • Use of other anticholinergic medications.[13]

    • Skin conditions in the axillary region that could interfere with assessments.[13]

    • Medical conditions that could be exacerbated by anticholinergic effects (e.g., glaucoma, myasthenia gravis).[10]

3. Intervention:

  • Investigational Product: this compound gel (e.g., 15%).[14]

  • Control: Vehicle gel.

  • Administration: One pump actuation from the dispenser applied via an applicator to each clean, dry axilla once daily at bedtime.[10]

4. Efficacy Assessments:

  • Co-Primary Endpoints:

    • Proportion of subjects with at least a 2-point improvement from baseline on the HDSM-Ax-7 scale at the end of treatment.[1]

    • Mean change from baseline in gravimetric sweat production (GSP) at the end of treatment.[1]

  • Methodology for GSP: Sweat is collected on a pre-weighed filter paper held in the axilla for a standardized period (e.g., 5 minutes) at a controlled room temperature. The paper is then re-weighed to determine the mass of sweat produced.

5. Safety and Tolerability Assessments:

  • Monitoring and recording of all adverse events (AEs).

  • Local skin tolerability assessments at the application site (e.g., scoring for erythema, pruritus, scaling).

  • Vital signs.

  • Clinical laboratory tests (hematology, serum chemistry).[13]

Clinical_Trial_Workflow cluster_treatment 6-Week Double-Blind Treatment Period Start Start Screening Screening Period - Assess Inclusion/Exclusion Criteria - Baseline HDSM-Ax & GSP Start->Screening Randomization Randomization (1:1) Screening->Randomization Group_A Group A: This compound Gel (Once Daily) Randomization->Group_A Arm 1 Group_B Group B: Vehicle Gel (Once Daily) Randomization->Group_B Arm 2 Assessment End-of-Treatment Visit - Primary Endpoint Assessment (HDSM-Ax, GSP) - Safety Assessments Group_A->Assessment Group_B->Assessment FollowUp Follow-Up Period (e.g., 4 weeks) - Monitor for late-onset AEs Assessment->FollowUp End End FollowUp->End

Caption: Generalized workflow for a Phase 3 clinical trial of this compound.

Conclusion

This compound represents a significant advancement in the topical treatment of primary axillary hyperhidrosis. Its design as a soft anticholinergic agent successfully localizes its therapeutic effect to the eccrine sweat glands, while its rapid systemic metabolism into a less active form mitigates the risk of burdensome anticholinergic side effects. Robust Phase 3 clinical data have demonstrated its statistical and clinical efficacy in reducing sweat production and improving disease severity, supported by a favorable safety and tolerability profile. This technical profile of this compound provides a foundation for researchers and clinicians to understand its pharmacology and clinical application.

References

An In-depth Technical Guide to the Crystalline Structure and Polymorphism of Sofpironium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofpironium bromide, an anticholinergic agent for the treatment of hyperhidrosis, exists in multiple crystalline forms. Understanding the solid-state chemistry of this active pharmaceutical ingredient (API) is critical for ensuring drug product quality, stability, and performance. This technical guide provides a comprehensive overview of the known crystalline structures and polymorphic forms of this compound, based on publicly available data. It details the crystallographic and thermal properties of each form, outlines experimental protocols for their preparation and characterization, and visualizes the logical relationships and experimental workflows involved in polymorph screening.

Introduction to this compound and the Importance of Polymorphism

This compound is a quaternary ammonium salt with anticholinergic activity.[1][2] Its chemical name is (2R,3′R)-3′-(2-cyclopentyl-2-hydroxy-2-phenylacetyl)-1′-(ethoxycarbonylmethyl)-1′-methylpyrrolidinium bromide. The molecule possesses stereocenters, and its solid-state behavior is further complicated by the existence of diastereomers.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in pharmaceutical development. Different polymorphs of the same API can exhibit distinct physicochemical properties, including:

  • Solubility and Dissolution Rate: Affecting bioavailability.

  • Stability: Both physical and chemical.

  • Hygroscopicity: The tendency to absorb moisture.

  • Mechanical Properties: Such as compressibility and flowability, which are important for manufacturing.

Therefore, thorough characterization and control of the polymorphic form of this compound are essential for the development of a safe, effective, and stable drug product.

Known Crystalline Forms of this compound

Based on patent literature, several crystalline forms of this compound have been identified. These forms are designated as Form MN, Form CO, and Form B.[1][2][3][4]

  • Form MN: A crystalline form of the (2R,3'R,1'R)-diastereomer of this compound.[1][2]

  • Form CO: A co-crystal containing the (2R,3'R,1'R)-diastereomer and the (2R,3'R,1'S)-diastereomer in a 1:3 ratio.[1][2][3][4] This form is reported to be stable and non-hygroscopic.[3][4]

  • Form B: A crystal mixture composed of Form MN and Form CO.[1][2][4] Form B is described as having a desirable profile for a drug substance.[1][2]

Physicochemical Characterization

The primary analytical technique used to differentiate the crystalline forms of this compound is X-ray Powder Diffraction (XRPD).

X-ray Powder Diffraction (XRPD) Data

The characteristic XRPD peaks for each crystalline form are summarized in Table 1.

Crystalline FormCharacteristic Peaks (2θ ± 0.2°)Reference
Form MN 7.1, 21.4, 22.3, 24.5[1]
Form CO 5.9, 7.6, 11.0, 22.2[1]
Form B 5.9, 7.2, 7.7, 11.1, 22.3, 24.6[1]

Table 1: Characteristic X-ray Powder Diffraction Peaks for the Crystalline Forms of this compound.

Thermal Analysis Data

Detailed quantitative data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for the different polymorphic forms of this compound are not extensively reported in the public domain. However, the patent literature mentions the use of DSC for analysis, suggesting that thermal methods are employed in their characterization.[1] Generally, DSC can be used to determine the melting point and enthalpy of fusion, as well as to detect solid-solid phase transitions, while TGA is used to assess thermal stability and the presence of solvates or hydrates.

Experimental Protocols

The following sections describe generalized experimental methodologies for the preparation and characterization of this compound polymorphs, based on information from patent filings and standard pharmaceutical practices.

Preparation of Crystalline Forms

The preparation of the different crystalline forms of this compound generally involves crystallization from a mixture of solvents.

4.1.1. General Crystallization Procedure

  • Dissolve this compound (as a mixture of diastereomers or the purified 1'R-diastereomer) in a suitable solvent, such as acetonitrile.

  • Add an anti-solvent, such as ethyl acetate, to the solution.

  • Induce crystallization by adding a second anti-solvent, typically methyl t-butyl ether, in a controlled manner (e.g., dropwise addition over an extended period).

  • Stir the resulting suspension for a defined period to allow for potential solvent-mediated transformations to the more stable form.

  • Isolate the crystalline solid by filtration.

  • Wash the isolated solid with a suitable solvent.

  • Dry the solid under vacuum.

The specific crystalline form obtained (Form MN, Form CO, or Form B) is dependent on the starting material (diastereomeric ratio) and the precise crystallization conditions (solvent ratios, addition rates, stirring time, and temperature).

Analytical Characterization Methods

4.2.1. X-ray Powder Diffraction (XRPD)

  • Instrument: A standard laboratory powder X-ray diffractometer.

  • Radiation: Copper Kα radiation (λ = 1.5406 Å).

  • Scan Range: Typically 3° to 40° 2θ.

  • Scan Speed: A suitable scan speed to obtain good signal-to-noise ratio, for example, 2°/minute.

  • Sample Preparation: Gently pack the powder sample into a sample holder.

4.2.2. Differential Scanning Calorimetry (DSC)

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Pans: Aluminum pans, potentially hermetically sealed for volatile samples.

  • Atmosphere: Inert atmosphere, such as nitrogen, with a defined flow rate (e.g., 50 mL/min).

  • Heating Rate: A typical heating rate is 10 °C/minute.

  • Temperature Range: A range suitable to cover any thermal events, for example, from ambient temperature to above the melting point.

4.2.3. Thermogravimetric Analysis (TGA)

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Pans: Open pans made of a suitable material (e.g., alumina or platinum).

  • Atmosphere: Inert atmosphere, such as nitrogen, with a defined flow rate.

  • Heating Rate: A typical heating rate is 10 °C/minute.

  • Temperature Range: A range suitable to assess thermal stability and mass loss.

Visualizations

Logical Relationship of Crystalline Forms

G Logical Relationship of this compound Crystalline Forms 1'R-Diastereomer 1'R-Diastereomer Form_MN Form_MN 1'R-Diastereomer->Form_MN Crystallization Form_CO Form_CO 1'R-Diastereomer->Form_CO Co-crystallization (1:3 ratio) 1'S-Diastereomer 1'S-Diastereomer 1'S-Diastereomer->Form_CO Form_B Form_B Form_MN->Form_B Mixture Form_CO->Form_B

Relationship between this compound diastereomers and crystalline forms.
Experimental Workflow for Polymorph Screening

General Workflow for this compound Polymorph Screening cluster_prep Sample Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying cluster_char Characterization Start Start with This compound Dissolution Dissolution in Acetonitrile Start->Dissolution Add_EA Add Ethyl Acetate Dissolution->Add_EA Add_MTBE Controlled Addition of Methyl t-Butyl Ether Add_EA->Add_MTBE Stirring Stir Suspension Add_MTBE->Stirring Filtration Filtration Stirring->Filtration Drying Drying Filtration->Drying XRPD XRPD Drying->XRPD DSC DSC Drying->DSC TGA TGA Drying->TGA Form_ID Identify Crystalline Form (MN, CO, or B) XRPD->Form_ID

Workflow for the preparation and characterization of this compound polymorphs.

Conclusion

The solid-state landscape of this compound is characterized by the existence of at least three distinct crystalline forms: Form MN, Form CO, and Form B. These forms are closely related through the diastereomeric nature of the API. The available data, primarily from patent literature, provides a foundational understanding of these forms, with XRPD being the key analytical tool for their identification.

For drug development professionals, it is crucial to recognize that the choice of the crystalline form of this compound can have significant implications for the final drug product's quality and performance. While Form B is highlighted as having a favorable profile, a comprehensive understanding of the properties of all forms is necessary for robust process development and quality control.

Further research, particularly the public disclosure of single-crystal X-ray diffraction data and detailed thermal analysis, would provide a more complete picture of the crystallography of this compound and the thermodynamic relationships between its polymorphs.

References

Sofpironium Bromide: A Technical Deep Dive into its Muscarinic Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofpironium bromide is a novel anticholinergic agent designed with a "soft" drug approach, structurally analogous to glycopyrrolate.[1] It is specifically engineered for topical administration to treat conditions like primary axillary hyperhidrosis by antagonizing muscarinic acetylcholine receptors (mAChRs) in eccrine sweat glands.[2][3] Its design principle involves rapid enzymatic hydrolysis in systemic circulation to a less active metabolite, thereby minimizing the systemic anticholinergic side effects commonly associated with this drug class.[4] This technical guide provides an in-depth analysis of this compound's binding affinity for the five human muscarinic receptor subtypes (M1-M5), outlines a representative experimental protocol for determining these affinities, and visualizes the associated molecular and experimental pathways.

Muscarinic Receptor Binding Profile of this compound

While specific quantitative binding affinity data (such as Kᵢ or IC₅₀ values) for this compound across the M1-M5 muscarinic receptor subtypes are not extensively published in the public domain, the available literature and pharmacological profiles provide a qualitative understanding of its binding characteristics.[2] this compound is known to be a potent muscarinic antagonist with a high affinity for all five muscarinic receptor subtypes.[5] It is suggested that it exhibits the highest affinity for the M3 receptor subtype, which is the primary mediator of sweat gland secretion.[2][3]

Table 1: Qualitative Summary of this compound's Binding Affinity for Muscarinic Receptor Subtypes

Receptor SubtypeReported AffinityPrimary Signaling PathwayKey Physiological Roles
M1 HighGq/11-coupled; PLC activation, IP₃ and DAG formation, increased intracellular Ca²⁺CNS excitation, memory, glandular secretion
M2 HighGi/o-coupled; adenylyl cyclase inhibition, decreased cAMP, activation of K⁺ channelsCardiac inhibition, neural inhibition
M3 HighestGq/11-coupled; PLC activation, IP₃ and DAG formation, increased intracellular Ca²⁺Smooth muscle contraction, glandular secretion (including sweat glands), vasodilation
M4 HighGi/o-coupled; adenylyl cyclase inhibition, decreased cAMPCNS inhibition
M5 HighGq/11-coupled; PLC activation, IP₃ and DAG formation, increased intracellular Ca²⁺CNS functions, dopamine release

Note: The affinity descriptions are based on qualitative statements from available pharmacological literature. Precise quantitative values are not publicly available.

Experimental Protocol: Radioligand Competition Binding Assay for Muscarinic Receptors

The following is a detailed, representative protocol for a radioligand competition binding assay, a standard method used to determine the binding affinity (Kᵢ) of an unlabeled compound like this compound for muscarinic receptors.

1. Materials and Reagents:

  • Receptor Source: Cell membranes prepared from cultured cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells expressing hM1, hM2, hM3, hM4, or hM5).

  • Radioligand: A high-affinity, non-selective muscarinic antagonist radiolabeled with tritium ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO) to create a stock solution, followed by serial dilutions.

  • Non-specific Binding Control: A high concentration of a non-labeled, high-affinity muscarinic antagonist, such as atropine or quinuclidinyl benzilate (QNB), to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) presoaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filters.

  • Scintillation Cocktail and Counter: For quantifying the radioactivity.

2. Membrane Preparation:

  • Culture cells expressing the specific muscarinic receptor subtype to a high density.

  • Harvest the cells and homogenize them in ice-cold lysis buffer.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh assay buffer and resuspend it.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

  • Store the membrane aliquots at -80°C until use.

3. Competition Binding Assay Procedure:

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Receptor membranes, [³H]-NMS (at a concentration near its Kₔ), and assay buffer.

    • Non-specific Binding: Receptor membranes, [³H]-NMS, and a saturating concentration of the non-labeled antagonist (e.g., 1 µM atropine).

    • Competition: Receptor membranes, [³H]-NMS, and varying concentrations of this compound (typically spanning several orders of magnitude, e.g., 10⁻¹² M to 10⁻⁵ M).

  • Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes). The optimal time and temperature should be determined in preliminary kinetic experiments.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.

  • Quantify the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding at each concentration of this compound: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the specific binding as a percentage of the maximum specific binding (in the absence of the competitor) against the logarithm of the this compound concentration.

  • Fit the resulting sigmoidal curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is the equilibrium dissociation constant of the radioligand for the receptor (determined from separate saturation binding experiments).

Visualizations

Signaling Pathways of Muscarinic Receptors

The five muscarinic receptor subtypes couple to different G proteins, initiating distinct intracellular signaling cascades.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling ACh_q Acetylcholine M135 M1 / M3 / M5 Receptor ACh_q->M135 Gq Gq/11 Protein M135->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response_q Cellular Response (e.g., Glandular Secretion, Smooth Muscle Contraction) Ca->Response_q PKC->Response_q ACh_i Acetylcholine M24 M2 / M4 Receptor ACh_i->M24 Gi Gi/o Protein M24->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP ↓ cAMP ATP->cAMP PKA ↓ Protein Kinase A (PKA) cAMP->PKA Response_i Cellular Response (e.g., Cardiac Inhibition, Neural Inhibition) PKA->Response_i

Caption: Signaling pathways for Gq-coupled (M1, M3, M5) and Gi-coupled (M2, M4) muscarinic receptors.

Experimental Workflow for Radioligand Competition Binding Assay

The following diagram illustrates the key steps in the experimental protocol described above.

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes (from cells expressing single mAChR subtype) start->prep setup Set up 96-well plate (Total, Non-specific, Competition) prep->setup incubate Incubate plate to reach equilibrium setup->incubate filter Rapidly filter to separate bound from free radioligand incubate->filter wash Wash filters with ice-cold buffer filter->wash scint Add scintillation cocktail and count radioactivity (CPM) wash->scint analyze Data Analysis: Calculate Specific Binding, Generate IC50 curve, Calculate Ki scint->analyze end End analyze->end

Caption: Workflow for a radioligand competition binding assay to determine Kᵢ values.

Logical Relationship of this compound's Mechanism of Action

This diagram shows the logical flow from the application of this compound to its therapeutic effect in hyperhidrosis.

Sofpironium_MoA cluster_drug Pharmacological Action cluster_receptor Molecular Interaction cluster_cellular Cellular Effect cluster_physiological Physiological Outcome sofpironium This compound (Topical Application) binding Binds to Muscarinic Receptors (High affinity for M1-M5, highest for M3) sofpironium->binding antagonism Blocks Acetylcholine (ACh) Binding binding->antagonism inhibition Inhibits Gq/PLC signaling in eccrine sweat glands antagonism->inhibition effect Reduced Sweat Production (Therapeutic Effect) inhibition->effect

Caption: Mechanism of action of this compound in treating hyperhidrosis.

References

The Retrometabolic Drug Design of Sofpironium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sofpironium bromide is a novel anticholinergic agent approved for the topical treatment of primary axillary hyperhidrosis. Its design exemplifies the principles of retrometabolic drug design, a strategy aimed at developing locally active drugs with minimal systemic side effects. By incorporating a metabolically labile ester moiety, this compound is engineered to exert its therapeutic effect on sweat glands and then undergo rapid hydrolysis in the systemic circulation to a significantly less active metabolite. This technical guide provides an in-depth overview of the core principles of this compound's design, summarizing key preclinical and clinical data, and detailing relevant experimental methodologies.

Introduction to Retrometabolic Drug Design

Retrometabolic drug design is a sophisticated approach to creating "soft drugs" that are pharmacologically active but are designed to undergo a predictable and controlled metabolic inactivation after achieving their therapeutic effect at the target site.[1] This strategy is particularly advantageous for topical or locally administered drugs, as it aims to minimize systemic exposure and associated adverse effects. The core principle involves the incorporation of a chemical group that is susceptible to enzymatic or chemical transformation into an inactive or significantly less active metabolite. In the case of this compound, this is achieved through an ester linkage that is readily cleaved by esterases present in the blood.

The Molecular Design of this compound

This compound is a structural analog of glycopyrrolate, a well-known anticholinergic agent.[2] The key innovation in its design is the introduction of a hydrolyzable ester moiety. This "inactive metabolite" approach to retrometabolic design involved introducing a hydrolytically sensitive function at a site remote from the pharmacophore responsible for receptor binding.[3] This strategic modification allows the molecule to retain high affinity for its target, the muscarinic acetylcholine receptors, while priming it for rapid systemic inactivation.

Mechanism of Action

This compound is a competitive inhibitor of muscarinic acetylcholine receptors, with a particularly high affinity for the M3 receptor subtype, which is predominant in eccrine sweat glands.[1][4] By blocking these receptors, this compound prevents the binding of acetylcholine, a neurotransmitter that stimulates sweat production.[5] This targeted local action leads to a reduction in sweat output in the treated area.

Signaling Pathway of Acetylcholine in Eccrine Sweat Glands

Acetylcholine_Signaling cluster_neuron Sympathetic Neuron cluster_gland Eccrine Sweat Gland Cell ACh_release Acetylcholine (ACh) Release M3R Muscarinic M3 Receptor ACh_release->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates Sweat_Secretion Sweat Secretion Ca_release->Sweat_Secretion Triggers Sofpironium Sofpironium Bromide Sofpironium->M3R Blocks

Caption: Acetylcholine signaling cascade in eccrine sweat glands and the inhibitory action of this compound.

Preclinical Pharmacology

Muscarinic Receptor Binding Affinity

While specific quantitative binding affinity data (e.g., Ki values) for this compound and its metabolite BBI-4010 are not publicly available, regulatory documents and scientific literature provide a qualitative assessment of their receptor binding profiles.[1][6] this compound exhibits a high affinity for all muscarinic receptor subtypes (M1-M5), with a notable selectivity for the M3 receptor.[1] Its potency is reported to be comparable to that of glycopyrrolate.[7] The major metabolite, BBI-4010, demonstrates a significantly reduced affinity for M2 and M3 receptors, approximately one order of magnitude less than the parent compound.[1]

Table 1: Qualitative Muscarinic Receptor Binding Profile

CompoundM1 AffinityM2 AffinityM3 AffinityM4 AffinityM5 Affinity
This compound HighHighHigh (Selective)HighHigh
BBI-4010 -ReducedReduced--

Data derived from qualitative descriptions in FDA regulatory documents.[1]

Experimental Protocol: Muscarinic Receptor Binding Assay (Representative)

The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic receptors, based on standard methodologies.

Objective: To determine the inhibitory constant (Ki) of a test compound for muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing the desired human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

  • Test compound (this compound or BBI-4010) at various concentrations.

  • Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).

  • Scintillation cocktail and scintillation counter.

  • 96-well filter plates and vacuum manifold.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and a fixed concentration of the radioligand in assay buffer.

  • Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known muscarinic antagonist like atropine).

  • Filtration: After incubation to equilibrium, rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each filter and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is central to its retrometabolic design, characterized by local action and rapid systemic clearance.

Metabolism

Upon entering the systemic circulation, this compound is rapidly metabolized. The primary metabolic pathway is the hydrolysis of the ester linkage, a process that is predominantly non-enzymatic.[8] This hydrolysis is also facilitated by plasma paraoxonase 1 (PON1).[8] Additionally, oxidative metabolism via cytochrome P450 enzymes CYP2D6 and CYP3A4, as well as glycine conjugation, contribute to its metabolism.[8] The hydrolysis results in the formation of the major metabolite, BBI-4010, which possesses significantly lower anticholinergic activity.[1]

Workflow of this compound Metabolism

Metabolism_Workflow Sofpironium This compound (Active) Hydrolysis Hydrolysis (Non-enzymatic & PON1) Sofpironium->Hydrolysis CYP_Metabolism CYP2D6/3A4 Oxidation Glycine Conjugation Sofpironium->CYP_Metabolism Metabolite BBI-4010 (Less Active Metabolite) Hydrolysis->Metabolite Excretion Excretion Metabolite->Excretion Other_Metabolites Other Metabolites CYP_Metabolism->Other_Metabolites Other_Metabolites->Excretion

Caption: Metabolic pathways of this compound.

Pharmacokinetic Parameters

Pharmacokinetic studies in adults and pediatric patients with primary axillary hyperhidrosis have demonstrated low systemic exposure to this compound and its metabolite BBI-4010 following topical application.

Table 2: Pharmacokinetic Parameters of this compound and BBI-4010

ParameterThis compoundBBI-4010
Plasma Protein Binding 34.8% - 37.8%2.3% - 3.7%
In Vitro Half-life (human plasma) 3.86 hours-
Mean Cmax (Adults, Day 1) 2.71 ng/mL-
Mean AUC0-t (Adults, Day 1) 45.1 ng·hr/mL-
Median tmax (Adults, Day 1) 5.34 hours-

Data compiled from publicly available pharmacokinetic studies.[7][9]

Clinical Development and Efficacy

This compound has undergone extensive clinical evaluation in Phase II and Phase III trials for the treatment of primary axillary hyperhidrosis.

Key Clinical Trial Protocols (Example: Phase III)

Study Design: Multicenter, randomized, double-blind, vehicle-controlled studies.

Participant Population: Patients aged 9 years and older with a diagnosis of primary axillary hyperhidrosis for at least 6 months, a Hyperhidrosis Disease Severity Scale (HDSS) score of 3 or 4, and a minimum gravimetric sweat production (GSP) of 50 mg per axilla.

Intervention: Once-daily topical application of this compound gel (e.g., 15%) or a vehicle gel to the axillae.

Primary Efficacy Endpoints:

  • The proportion of patients with at least a 2-point improvement in the Hyperhidrosis Disease Severity Measure-Axillary (HDSM-Ax-7) score from baseline.

  • The change from baseline in gravimetric sweat production.

Secondary Endpoints:

  • Change in the Dermatology Life Quality Index (DLQI).

  • Patient's global impression of change.

Experimental Protocol: Gravimetric Sweat Production (GSP) Measurement

Objective: To quantitatively measure the amount of sweat produced in the axillae over a defined period.

Materials:

  • Pre-weighed filter paper.

  • Forceps.

  • Stopwatch.

  • Analytical balance.

Procedure:

  • Acclimatization: The patient rests in a room with a controlled temperature and humidity for a specified period (e.g., 30 minutes).

  • Drying: The axillae are gently dried with a sterile gauze pad.

  • Application of Filter Paper: A pre-weighed filter paper is placed in the axillary vault using forceps.

  • Sweat Collection: The patient remains seated with their arms at their sides for a precise duration (e.g., 5 minutes), timed with a stopwatch.

  • Removal and Weighing: The filter paper is carefully removed with forceps and immediately weighed on an analytical balance.

  • Calculation: The weight of the sweat produced is calculated by subtracting the pre-collection weight of the filter paper from the post-collection weight.

Summary of Clinical Efficacy

Clinical trials have consistently demonstrated that this compound is superior to vehicle in reducing the signs and symptoms of primary axillary hyperhidrosis.

Table 3: Summary of Efficacy Results from Phase III Clinical Trials

EndpointThis compound GroupVehicle Group
≥2-point improvement in HDSM-Ax-7 Statistically significant improvement-
Reduction in Gravimetric Sweat Production Statistically significant reduction-

Results are qualitative summaries of statistically significant findings from Phase III trials.

Safety and Tolerability

The retrometabolic design of this compound contributes to its favorable safety profile. The most common adverse events are localized to the application site and are generally mild to moderate in severity. Systemic anticholinergic side effects are infrequent due to the rapid metabolism of the drug.

Table 4: Common Treatment-Emergent Adverse Events (≥2% in a long-term safety study)

Adverse EventFrequency
Vision blurred19%
Dry mouth17%
Application site pruritus15%
Application site pain15%
Application site dermatitis11%
Application site erythema8%
Application site irritation6%
Mydriasis5%

Data from the ARGYLE open-label, long-term safety study.[9]

Conclusion

The development of this compound is a prime example of the successful application of retrometabolic drug design principles. By creating a molecule with high local activity and a built-in mechanism for rapid systemic inactivation, researchers have developed an effective and well-tolerated treatment for primary axillary hyperhidrosis. This technical guide has provided a comprehensive overview of the key aspects of its design, from its molecular structure and mechanism of action to its preclinical and clinical evaluation. The data presented underscore the potential of retrometabolic drug design to improve the therapeutic index of locally acting drugs.

References

The Chemical Fortitude of Sofpironium Bromide: A Deep Dive into Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical development, understanding the chemical stability and degradation profile of an active pharmaceutical ingredient (API) is paramount to ensuring its safety, efficacy, and shelf-life. This technical guide provides an in-depth analysis of the chemical stability and degradation products of Sofpironium Bromide, a novel retrometabolically designed anticholinergic agent for the treatment of primary axillary hyperhidrosis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its stability under various stress conditions, the nature of its degradation products, and the methodologies employed for their analysis.

Introduction to this compound and Retrometabolic Design

This compound (BBI-4000) is a "soft" anticholinergic agent, structurally analogous to glycopyrronium.[1] Its design is a prime example of retrometabolic drug development, which aims to create locally active drugs that are rapidly metabolized into inactive or significantly less active forms upon entering systemic circulation.[1][2] This innovative approach minimizes systemic side effects commonly associated with anticholinergic medications.[2] The key to this compound's "soft" nature lies in its ester moiety, which is susceptible to hydrolysis.[1][3]

Core Stability Profile and Primary Degradation Pathway

The principal degradation pathway of this compound is the hydrolysis of its ester linkage. This process can occur non-enzymatically and is also facilitated by enzymes such as plasma paraoxonase 1 (PON1).[3] The primary degradation product is BBI-4010, a metabolite with substantially lower anticholinergic activity.[1][3] In addition to hydrolysis, this compound is also metabolized through oxidative pathways involving cytochrome P450 enzymes CYP2D6 and CYP3A4, as well as through glycine conjugation.[3][4]

The diagram below illustrates the known metabolic and degradation pathways of this compound.

Sofpironium_Bromide This compound BBI_4010 BBI-4010 (Less Active Metabolite) Sofpironium_Bromide->BBI_4010 Hydrolysis (Non-enzymatic & PON1) Oxidative_Metabolites Oxidative Metabolites Sofpironium_Bromide->Oxidative_Metabolites Oxidation (CYP2D6, CYP3A4) Glycine_Conjugate Glycine Conjugate Sofpironium_Bromide->Glycine_Conjugate Glycine Conjugation

Caption: Metabolic and primary degradation pathways of this compound.

Forced Degradation Studies: A Framework for Analysis

Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions, thereby establishing the intrinsic stability of the drug substance and developing stability-indicating analytical methods.[5][6] While specific quantitative data for this compound is not extensively published, this section outlines the standard experimental protocols based on ICH guidelines.[7][8]

The general workflow for conducting forced degradation studies is depicted below.

cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1N HCl) Degraded_Sample Degraded Sample Acid->Degraded_Sample Base Alkaline Hydrolysis (e.g., 0.1N NaOH) Base->Degraded_Sample Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Degraded_Sample Thermal Thermal Stress (e.g., 60°C) Thermal->Degraded_Sample Photo Photolytic Stress (ICH Q1B) Photo->Degraded_Sample HPLC Stability-Indicating HPLC LCMS LC-MS for Identification HPLC->LCMS Results Characterization of Degradation Products & Method Validation LCMS->Results API This compound API API->Acid API->Base API->Oxidation API->Thermal API->Photo Degraded_Sample->HPLC

Caption: General workflow for forced degradation studies and analysis.

Experimental Protocols

1. Acid Hydrolysis:

  • Objective: To assess degradation under acidic conditions.

  • Protocol: A solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent and mixed with an equal volume of an acid, typically 0.1N Hydrochloric Acid (HCl). The mixture is then refluxed at a specified temperature (e.g., 60°C) for a defined period.[7] Samples are withdrawn at various time points, neutralized, and analyzed by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

2. Alkaline Hydrolysis:

  • Objective: To evaluate stability in basic conditions.

  • Protocol: Similar to acid hydrolysis, a solution of the drug is treated with a base, commonly 0.1N Sodium Hydroxide (NaOH), and refluxed.[7] Given the ester nature of this compound, significant degradation via hydrolysis to BBI-4010 is expected under these conditions.

3. Oxidative Degradation:

  • Objective: To determine the susceptibility to oxidation.

  • Protocol: The drug solution is exposed to an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature or slightly elevated temperatures for a set duration.[8] The samples are then analyzed to identify any oxidative degradation products.

4. Thermal Degradation:

  • Objective: To investigate the effect of heat on the solid drug substance and in solution.

  • Protocol: Solid this compound is exposed to dry heat (e.g., 60-80°C) for an extended period.[7][9] For solution stability, the drug solution is heated at a similar temperature. Analysis is performed to detect any thermally induced degradants.

5. Photostability:

  • Objective: To assess the impact of light exposure.

  • Protocol: this compound, both as a solid and in solution, is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11] A control sample is kept in the dark to differentiate between photolytic and thermal degradation.

Data Presentation

The following tables summarize the expected outcomes and known degradation products of this compound based on its chemical structure and general principles of forced degradation.

Table 1: Summary of Forced Degradation Conditions and Expected Major Degradation Pathways

Stress ConditionReagent/ConditionExpected Primary Degradation Pathway
Acid Hydrolysis0.1N HCl, 60°CHydrolysis of the ester linkage
Alkaline Hydrolysis0.1N NaOH, 60°CRapid hydrolysis of the ester linkage
Oxidation3% H₂O₂, RTOxidation of the pyrrolidinium ring or other susceptible moieties
Thermal (Solid)60°C - 80°CTo be determined; potentially hydrolysis if moisture is present
PhotolyticICH Q1B light exposureTo be determined; potential for photolytic cleavage or rearrangement

Table 2: Known and Potential Degradation Products/Impurities of this compound

NameStructure/OriginMethod of Detection
BBI-4010Primary hydrolysis productHPLC, LC-MS
Oxidative DegradantsProducts of reaction with oxidizing agentsHPLC, LC-MS
Glycine ConjugateMetabolic productLC-MS
This compound Impurity 1Process-related or degradation productHPLC
This compound Impurity 2Process-related or degradation productHPLC
This compound Impurity 6Process-related or degradation productHPLC

Note: Specific structures for impurities 1, 2, and 6 are proprietary but reference standards are available from commercial suppliers.[12][13][14][15]

Stability-Indicating Analytical Methodologies

A validated stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for this purpose.

The logical relationship for the development and validation of a stability-indicating HPLC method is presented below.

cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Col_Select Column & Mobile Phase Selection Optimize Optimization of Chromatographic Conditions Col_Select->Optimize Peak_Purity Peak Purity Assessment (PDA Detector) Optimize->Peak_Purity Specificity Specificity Peak_Purity->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Stability- Indicating Method Robustness->Validated_Method Start Start Start->Col_Select

References

Methodological & Application

Application Note: HPLC-MS/MS Method for the Identification of Sofpironium Bromide Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the identification and quantification of Sofpironium Bromide and its primary metabolites in biological matrices. This compound is a retrometabolically designed anticholinergic agent for the topical treatment of primary axillary hyperhidrosis.[1][2][3] Its design principle ensures rapid metabolism to a less active metabolite, thereby minimizing systemic side effects.[1][4] The primary metabolic pathway involves the hydrolysis of the ester moiety to form the major metabolite, BBI-4010.[5] This method is crucial for pharmacokinetic studies, drug metabolism research, and regulatory submissions.

Introduction

This compound is a quaternary ammonium anticholinergic agent that acts as a competitive inhibitor of acetylcholine receptors in sweat glands.[5] As a "soft drug," it is engineered to be readily metabolized into a significantly less active compound, BBI-4010, upon entering systemic circulation.[1][5] This rapid biotransformation is a key safety feature. Other metabolic pathways include oxidative metabolism via CYP2D6 and CYP3A4, and glycine conjugation.[6] Accurate and sensitive bioanalytical methods are essential to characterize the metabolic fate and pharmacokinetic profile of this compound. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this purpose due to its high selectivity, sensitivity, and speed.[2] This document provides a comprehensive protocol for the analysis of this compound and its metabolites.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is based on the description of a method for the determination of Sofpironium and BBI-4010 in acidified human plasma.[5]

Materials:

  • Human plasma (collected in NaF/EDTA tubes)

  • Acetonitrile (HPLC grade), chilled to -20°C

  • Formic acid (LC-MS grade)

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled this compound or a structural analog like d3-glycopyrrolate)[7]

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge capable of >12,000 x g

Procedure:

  • Acidify the plasma samples by adding 10 µL of 10% formic acid per 200 µL of plasma.

  • Aliquot 200 µL of the acidified plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution to each sample, except for the blank matrix.

  • Vortex briefly to mix.

  • Add 600 µL of chilled acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to ensure complete dissolution.

  • The sample is now ready for injection into the HPLC-MS/MS system.

HPLC Method

Given that this compound is a quaternary ammonium compound, a reversed-phase C18 column with an acidic mobile phase is a suitable starting point for method development.[8]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)[9]

Parameters:

  • Column: Reversed-phase C18 column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm)[9]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    5.0 95
    7.0 95
    7.1 5

    | 9.0 | 5 |

Mass Spectrometry Method

Analysis is performed using a triple quadrupole mass spectrometer in the positive ion mode with Multiple Reaction Monitoring (MRM).[8]

Instrumentation:

  • Triple Quadrupole Mass Spectrometer (e.g., SCIEX QTRAP 5500, Agilent 6470A)[8][9]

Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 1000 L/hr

  • Nebulizer Gas: 7 Bar

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: MRM Transitions for this compound and Metabolites

The following table summarizes the theoretical m/z values for the precursor ions and potential product ions for this compound and its major metabolite BBI-4010. These values should be optimized experimentally.

CompoundPrecursor Ion (Q1) [M]+Product Ion (Q3)Collision Energy (eV) (Typical Range)
Sofpironium388.24116.1 (Pyrrolidinium fragment)25-40
141.1 (Cyclopentyl mandelate fragment)15-30
BBI-4010318.21116.1 (Pyrrolidinium fragment)25-40
71.1 (Pyrrolidinium ring fragment)30-45
Internal Standard (d3-glycopyrrolate)321.30119.125-40

Note: The exact m/z values and collision energies need to be determined by direct infusion of analytical standards.

Table 2: Method Validation Parameters (Illustrative)

The following parameters are typical for a validated bioanalytical method for a similar compound (glycopyrrolate) and should be established for the this compound assay.[7]

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10; precision ≤ 20%; accuracy ± 20%
Precision (CV%)≤ 15% (≤ 20% at LLOQ)
Accuracy (%RE)± 15% (± 20% at LLOQ)
RecoveryConsistent, precise, and reproducible
Matrix EffectWithin acceptable limits
Stability (Freeze-thaw, short-term, long-term)Analyte concentration within ± 15% of nominal

Visualizations

Metabolic Pathway of this compound

Sofpironium This compound BBI_4010 BBI-4010 (Major Metabolite, less active) Sofpironium->BBI_4010 Hydrolysis (Esterase) Oxidative_Metabolites Oxidative Metabolites Sofpironium->Oxidative_Metabolites CYP2D6, CYP3A4 Glycine_Conjugate Glycine Conjugate Sofpironium->Glycine_Conjugate Glycine Conjugation

Caption: Metabolic pathways of this compound.

Experimental Workflow for Metabolite Identification

cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Plasma Acidified Plasma Sample Spike Spike Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MSMS MS/MS Detection (Positive ESI, MRM) HPLC->MSMS Integration Peak Integration & Quantification MSMS->Integration Identification Metabolite Identification Integration->Identification

Caption: HPLC-MS/MS experimental workflow.

Conclusion

The described HPLC-MS/MS method provides a framework for the sensitive and selective identification and quantification of this compound and its primary metabolite, BBI-4010, in biological matrices. The protocol for sample preparation using protein precipitation is straightforward and effective. The HPLC and MS/MS parameters, derived from methods for structurally similar compounds, offer a solid starting point for method development and validation. This application note serves as a valuable resource for researchers in drug metabolism and pharmacokinetics, facilitating the detailed characterization of this novel therapeutic agent.

References

In Vitro Models for Assessing Sofpironium Bromide Efficacy on Sweat Gland Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofpironium bromide is a topical anticholinergic agent designed to treat primary axillary hyperhidrosis by inhibiting the action of acetylcholine on muscarinic receptors in eccrine sweat glands.[1][2] As a "soft" drug, it is engineered for rapid metabolism into an inactive form upon entering systemic circulation, thereby minimizing potential side effects.[1] The primary mechanism of action involves the blockade of the muscarinic acetylcholine receptor subtype 3 (M3), which is coupled to the Gq alpha subunit signaling pathway.[3][4] Activation of this pathway by acetylcholine leads to an increase in intracellular calcium and subsequent sweat secretion.[5][6]

These application notes provide detailed protocols for establishing in vitro models of human eccrine sweat gland cells and for assessing the efficacy of this compound in inhibiting acetylcholine-induced cellular responses. The described methods include the isolation and culture of primary human sweat gland cells in both 2D and 3D models, and a quantitative calcium flux assay to measure the inhibitory activity of this compound.

Data Presentation

The following tables summarize key data relevant to the in vitro assessment of this compound. Table 1 provides an overview of the affinity of various anticholinergic agents for muscarinic receptors. Table 2 presents representative data from a calcium flux assay, demonstrating the inhibitory effect of this compound on acetylcholine-induced calcium influx in cultured sweat gland cells.

Table 1: Muscarinic Receptor Binding Affinities of Anticholinergic Agents

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
This compound High AffinityHigh AffinityHigh AffinityHigh AffinityHigh Affinity
Glycopyrrolate~1~1~1~1~1
Atropine~1-2~1-2~1-2~1-2~1-2
Pirenzepine~10-20~100-200~50-100~20-40~30-60

Note: Specific Ki values for this compound across all muscarinic receptor subtypes are not publicly available in detail, but it is known to have high affinity for all subtypes, similar to glycopyrrolate.[7]

Table 2: Inhibition of Acetylcholine-Induced Calcium Influx by this compound in Cultured Human Eccrine Sweat Gland Cells

Treatment ConditionPeak Intracellular Calcium [Ca2+]i (Normalized Fluorescence Intensity)Percent Inhibition
Vehicle Control1.00 ± 0.05-
Acetylcholine (1 µM)3.50 ± 0.250%
This compound (10 nM) + Acetylcholine (1 µM)2.75 ± 0.2030%
This compound (100 nM) + Acetylcholine (1 µM)1.80 ± 0.1568%
This compound (1 µM) + Acetylcholine (1 µM)1.10 ± 0.1096%

Data are representative and presented as mean ± standard deviation. The IC50 for this compound in this assay can be determined by fitting the dose-response data to a four-parameter logistic equation.

Experimental Protocols

Protocol 1: Isolation and 2D Culture of Human Eccrine Sweat Gland Cells

This protocol describes the isolation of primary human eccrine sweat gland cells from skin biopsies and their subsequent culture in a 2D monolayer.

Materials:

  • Fresh human skin tissue

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type I

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Culture flasks/plates

  • Sterile dissecting tools

Procedure:

  • Obtain fresh human skin tissue under sterile conditions.

  • Wash the tissue multiple times with PBS containing Penicillin-Streptomycin.

  • Remove subcutaneous fat and mince the tissue into small pieces (1-2 mm³).

  • Incubate the minced tissue in DMEM containing Collagenase Type I (0.1%) overnight at 37°C.

  • Following digestion, use a stereomicroscope and fine-tipped forceps or a pipette to carefully isolate the coiled secretory portions of the sweat glands.[2][8]

  • Transfer the isolated glands to a culture flask or plate coated with collagen.

  • Culture the glands in DMEM supplemented with 10% FBS and Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Epithelial cells will migrate out from the glands and form a monolayer.

  • Once confluent, the primary cells can be passaged using Trypsin-EDTA.

Protocol 2: 3D Spheroid Culture of Human Eccrine Sweat Gland Cells

This protocol details the formation of 3D spheroids from primary sweat gland cells, which can better mimic the in vivo microenvironment.[3]

Materials:

  • Primary human eccrine sweat gland cells (from Protocol 1)

  • Ultra-low attachment round-bottom 96-well plates

  • Sweat gland cell culture medium (as in Protocol 1)

Procedure:

  • Harvest primary sweat gland cells using Trypsin-EDTA.

  • Resuspend the cells in culture medium to a concentration of 1 x 10⁵ cells/mL.

  • Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.

  • Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator.

  • Spheroids will form within 24-72 hours.

  • Change the culture medium every 2-3 days by carefully aspirating half of the medium and replacing it with fresh medium.

Protocol 3: Calcium Flux Assay for Efficacy Assessment

This protocol describes a fluorescent-based assay to measure changes in intracellular calcium concentration in response to acetylcholine and its inhibition by this compound.[9]

Materials:

  • Cultured sweat gland cells (2D or 3D)

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Acetylcholine chloride

  • This compound

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Fluorescence plate reader or fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Cell Plating: Seed sweat gland cells in a black-walled, clear-bottom 96-well plate and culture until they reach 80-90% confluency. For 3D spheroids, transfer individual spheroids to the wells of the plate.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Wash: Gently wash the cells twice with HBSS to remove excess dye.

  • Compound Incubation:

    • Add HBSS containing various concentrations of this compound or vehicle control to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader or on a fluorescence microscope.

    • Establish a baseline fluorescence reading (Excitation ~490 nm, Emission ~525 nm for Fluo-4).

    • Add a solution of acetylcholine to all wells (except negative controls) to achieve a final concentration that elicits a submaximal response (e.g., 1 µM).

    • Immediately begin recording the fluorescence intensity over time to capture the peak calcium response.

    • At the end of the experiment, add Ionomycin to a few wells to determine the maximum calcium response and EGTA to others to determine the minimum response.

  • Data Analysis:

    • Normalize the fluorescence data (ΔF/F₀).

    • Calculate the percentage inhibition of the acetylcholine-induced calcium response by this compound at each concentration.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration.

Mandatory Visualizations

G cluster_0 cluster_1 cluster_2 ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates Sofpironium Sofpironium Bromide Sofpironium->M3R Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Ca_influx Increased Intracellular [Ca²⁺] Ca_release->Ca_influx Sweat Sweat Secretion Ca_influx->Sweat

Caption: Cholinergic signaling pathway in eccrine sweat gland cells.

G cluster_0 Cell Culture cluster_1 Assay Preparation cluster_2 Efficacy Assessment skin Human Skin Biopsy isolate Isolate Sweat Glands skin->isolate culture_2d 2D Monolayer Culture isolate->culture_2d culture_3d 3D Spheroid Culture isolate->culture_3d plate_cells Plate Cells in 96-well Plate culture_2d->plate_cells culture_3d->plate_cells dye_load Load with Calcium Indicator (e.g., Fluo-4 AM) plate_cells->dye_load wash Wash to Remove Excess Dye dye_load->wash add_sofpironium Add this compound wash->add_sofpironium add_ach Add Acetylcholine add_sofpironium->add_ach measure_fluorescence Measure Fluorescence (Calcium Influx) add_ach->measure_fluorescence analyze Analyze Data (IC50) measure_fluorescence->analyze

Caption: Experimental workflow for assessing this compound efficacy.

References

Application Note: In Vitro Skin Absorption of Sofpironium Bromide Using Reconstructed Human Skin Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sofpironium Bromide is a topical anticholinergic agent designed for the treatment of primary axillary hyperhidrosis.[1][2] Its mechanism of action involves the competitive inhibition of acetylcholine at muscarinic receptors in eccrine sweat glands, leading to a reduction in sweat production.[1][3] As a "soft" drug, this compound is engineered for rapid metabolism to an inactive metabolite upon entering systemic circulation, thereby minimizing potential anticholinergic side effects. The efficacy and safety of topical this compound have been demonstrated in multiple clinical trials.[4][5]

The assessment of dermal absorption is a critical component in the development and safety evaluation of topical drug products. Reconstructed human skin (RHS) models, such as EpiDerm™, EPISKIN™, and SkinEthic™, have emerged as viable alternatives to human and animal skin for in vitro permeation testing.[6][7] These models offer the advantages of ready availability, lower variability compared to donor tissue, and an ethical alternative to animal testing. While RHS models may exhibit higher permeability than excised human skin, they provide a valuable tool for comparative analysis of topical formulations.[8][6] This application note provides a detailed protocol for evaluating the skin absorption of this compound using RHS models in conjunction with Franz diffusion cells.

Signaling Pathway of this compound in Eccrine Sweat Glands

This compound acts as a competitive antagonist at the muscarinic M3 receptors on the basolateral membrane of eccrine sweat gland secretory cells. By blocking the binding of acetylcholine, it inhibits the subsequent intracellular signaling cascade that leads to sweat secretion.

cluster_0 Presynaptic Nerve Terminal cluster_1 Synaptic Cleft cluster_2 Eccrine Sweat Gland Cell Nerve Impulse Nerve Impulse ACh_Vesicle Acetylcholine (ACh) Vesicles Nerve Impulse->ACh_Vesicle Depolarization ACh_Released ACh ACh_Vesicle->ACh_Released Exocytosis M3_Receptor Muscarinic M3 Receptor ACh_Released->M3_Receptor Binds Sweat_Secretion Sweat Secretion M3_Receptor->Sweat_Secretion Activates Sofpironium Sofpironium Bromide Sofpironium->M3_Receptor Blocks cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation A Receive and Equilibrate Reconstructed Human Skin (RHS) D Mount RHS Tissue on Franz Cell A->D B Assemble Franz Diffusion Cells B->D C Fill Receptor Chamber with PBS (32°C) C->D E Apply this compound Formulation (Finite Dose) D->E F Sample Receptor Fluid at Time Points (0-24h) E->F H Dismount and Wash RHS Tissue E->H G Quantify Sofpironium in Receptor Fluid (LC-MS/MS) F->G L Calculate Permeation Parameters (Flux, Kp) G->L I Separate Epidermis and Dermis H->I J Extract Sofpironium from Tissues I->J K Quantify Sofpironium in Tissues (LC-MS/MS) J->K M Determine Tissue Distribution (%) K->M

References

Application Notes and Protocols for In Vivo Testing of Sofpironium Bromide in Animal Models of Hyperhidrosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hyperhidrosis, a condition characterized by excessive sweating, can significantly impact a patient's quality of life. The development of effective and safe treatments is a key area of research. Sofpironium Bromide is a novel anticholinergic agent designed as a "soft drug" for the topical treatment of primary axillary hyperhidrosis.[1][2][3] It functions by competitively inhibiting muscarinic acetylcholine receptors (primarily the M3 subtype) on eccrine sweat glands, thereby reducing sweat production.[[“]][5][6] Its design allows for rapid metabolism to an inactive form, minimizing systemic side effects.[1][7] Preclinical in vivo testing is a critical step in evaluating the efficacy and safety of new topical formulations like this compound. This document provides detailed application notes and protocols for utilizing a murine model of induced sweating to assess the activity of this compound.

Animal Model: Pilocarpine-Induced Sweating in Mice

The most common and well-established animal model for studying hyperhidrosis and the effects of antisudorific agents is the pilocarpine-induced sweating model in mice.[8] Mice possess sweat glands on their footpads, and sweating can be induced by the cholinergic agonist pilocarpine.[8][9] The produced sweat can then be visualized and quantified.

Data Presentation

Table 1: Efficacy of Anticholinergic Agents in a Murine Model of Hyperhidrosis (Hypothetical Data)
Treatment GroupNApplicationSweating Area (%) (Mean ± SD)% Inhibition of Sweating
Vehicle Control10Topical85.3 ± 5.2-
This compound (1% gel)10Topical35.1 ± 4.858.8
This compound (5% gel)10Topical15.7 ± 3.981.6
Glycopyrrolate (0.5% solution)10Topical20.4 ± 4.276.1
Positive Control (Pilocarpine only)10Intraperitoneal88.1 ± 4.9-
Negative Control (Saline)10Intraperitoneal5.2 ± 1.594.1
Table 2: Key Parameters for Experimental Design
ParameterRecommended Value/MethodRationale
Animal StrainC57BL/6 or similarCommonly used, well-characterized.
Age/Weight8-12 weeks / 20-25gEnsures physiological maturity.
AnesthesiaIsoflurane or Ketamine/XylazineTo immobilize the animal during the procedure.
Sweat InductionPilocarpine Hydrochloride (3.125 mg/mL in PBS)A cholinergic agonist that stimulates sweat glands.[9]
Sweat VisualizationIodine-Starch TestA simple and effective colorimetric method.[9]
QuantificationImageJ or similar softwareFor objective measurement of the stained sweat area.[9]
Drug ApplicationTopical application to the hind footpadMimics the clinical application of this compound.

Experimental Protocols

Protocol 1: Induction of Sweating and Quantification in a Murine Model

This protocol details the procedure for inducing and measuring sweat production on the hind footpads of mice.

Materials:

  • Mice (e.g., C57BL/6, 8-12 weeks old)

  • Anesthetic (e.g., Isoflurane, Ketamine/Xylazine)

  • Pilocarpine hydrochloride solution (3.125 mg/mL in PBS)[9]

  • Iodine solution (e.g., Lugol's solution)

  • Starch solution (e.g., 1% starch in water)

  • Cotton swabs

  • Digital camera with a macro lens

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Animal Preparation: Anesthetize the mouse using an appropriate method. Once anesthetized, place the mouse in a supine position to expose the hind footpads.

  • Sweat Induction: Administer pilocarpine hydrochloride solution via intraperitoneal injection (e.g., 5 mg/kg body weight).[8]

  • Sweat Visualization (Iodine-Starch Test):

    • Five minutes after pilocarpine injection, gently apply the iodine solution to the entire surface of the hind footpads using a cotton swab. Allow it to dry completely.

    • Next, apply the starch solution over the iodine-coated footpad. The interaction of sweat (water) with iodine and starch will produce a dark blue to black color, indicating the areas of sweat secretion.[9]

  • Image Acquisition: Capture high-resolution images of the footpads at a fixed distance and angle.

  • Quantification:

    • Use ImageJ or similar software to analyze the captured images.

    • Convert the images to a suitable format (e.g., 8-bit grayscale).

    • Use a thresholding method (e.g., Phansalkar method) to isolate the dark, sweat-stained areas.[9]

    • Calculate the percentage of the total footpad area that is stained, representing the sweating area.[9]

Protocol 2: In Vivo Efficacy Testing of Topical this compound

This protocol describes how to evaluate the efficacy of a topical this compound formulation in reducing pilocarpine-induced sweating.

Materials:

  • All materials from Protocol 1

  • This compound gel (at desired concentrations, e.g., 1%, 5%)

  • Vehicle control gel (without this compound)

  • Positive control (e.g., Glycopyrrolate solution)

Procedure:

  • Animal Grouping: Randomly assign mice to different treatment groups (e.g., Vehicle Control, this compound 1%, this compound 5%, Positive Control).

  • Drug Administration:

    • Anesthetize the mice as described in Protocol 1.

    • Apply a standardized amount of the assigned topical formulation to the entire surface of one or both hind footpads.

    • Allow the formulation to be absorbed for a predetermined period (e.g., 30-60 minutes) before inducing sweat.

  • Sweat Induction and Quantification: Follow steps 2-5 from Protocol 1 to induce sweating, visualize, and quantify the sweat production.

  • Data Analysis:

    • Calculate the mean sweating area (%) for each treatment group.

    • Determine the percentage inhibition of sweating for each active treatment group relative to the vehicle control group using the formula: % Inhibition = [(Mean Sweating Area of Vehicle) - (Mean Sweating Area of Treatment)] / (Mean Sweating Area of Vehicle) * 100

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between groups.

Visualizations

Signaling Pathway of Sweat Production and Anticholinergic Inhibition

G ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Stimulates release Sweat Sweat Secretion Ca->Sweat Triggers SB This compound SB->M3R Blocks

Caption: Mechanism of action of this compound on sweat gland signaling.

Experimental Workflow for Efficacy Testing

G start Start group Randomize Mice into Treatment Groups start->group anesthetize Anesthetize Mice group->anesthetize apply_drug Topical Application of This compound/Vehicle anesthetize->apply_drug absorb Absorption Period (30-60 min) apply_drug->absorb induce Induce Sweating (Pilocarpine IP Injection) absorb->induce visualize Visualize Sweat (Iodine-Starch Test) induce->visualize capture Image Acquisition visualize->capture quantify Quantify Sweating Area (ImageJ) capture->quantify analyze Data Analysis and Statistical Comparison quantify->analyze end End analyze->end

Caption: Workflow for in vivo testing of topical this compound.

References

Application Notes and Protocols for Topical Formulation of Sofpironium Bromide Gel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, mechanism of action, and analytical protocols for the topical application of Sofpironium Bromide gel. The information is intended to guide research and development efforts for this novel anticholinergic agent for the treatment of primary axillary hyperhidrosis.

Introduction

This compound is a quaternary ammonium anticholinergic agent.[1] Its topical formulation as a gel has been developed for the treatment of primary axillary hyperhidrosis, a condition characterized by excessive sweating.[2][3] The gel is designed for localized delivery to the sweat glands, minimizing systemic exposure and associated side effects.[4] Sofdra™ (sofpironium) topical gel, 12.45%, is the FDA-approved product in the United States for this indication in adults and children 9 years of age and older.[2][5]

Mechanism of Action

This compound functions as a competitive inhibitor of acetylcholine receptors, specifically the muscarinic M3 receptors located on eccrine sweat glands.[2] By blocking these receptors, it prevents the binding of acetylcholine, a neurotransmitter that stimulates sweat production.[2] This targeted local action indirectly reduces the rate of sweating in the applied area.[2] The drug is designed with a retrometabolic approach, meaning it is rapidly metabolized to a less active form upon entering systemic circulation, which helps to limit systemic anticholinergic side effects.[4]

Sofpironium_Bromide_MOA cluster_0 Cholinergic Nerve Terminal cluster_1 Synaptic Cleft cluster_2 Eccrine Sweat Gland Cell Nerve_Impulse Nerve Impulse ACh_Release Acetylcholine (ACh) Release Nerve_Impulse->ACh_Release ACh ACh M3_Receptor Muscarinic M3 Receptor ACh->M3_Receptor Binds Sofpironium Sofpironium Bromide Sofpironium->M3_Receptor Competitively Inhibits Sweat_Production Sweat Production M3_Receptor->Sweat_Production Activates Blocked_Signal Signal Blocked

Mechanism of action of this compound.

Formulation Details

The approved formulation of this compound gel (Sofdra™) is a clear to translucent, colorless to pale yellow viscous gel containing 12.45% w/w sofpironium, which is equivalent to 15% w/w this compound.[2]

Table 1: Composition of this compound Gel, 12.45%
ComponentFunctionConcentration (Typical)
This compoundActive Ingredient15% w/w
Dehydrated AlcoholSolvent, Penetration Enhancer77.2% v/v
Hydroxypropyl CelluloseGelling Agentq.s. to desired viscosity
Isopropyl MyristateEmollient, Penetration Enhancerq.s.
Hexylene GlycolSolubilizer, Viscosity Agentq.s.
Citric AcidpH Adjusting Agentq.s. to pH ≤ 5.2
Purified WaterSolvent (if not anhydrous)q.s. to 100%

q.s. = quantum satis (as much as is sufficient)

Clinical Efficacy and Safety Data

The efficacy and safety of this compound gel, 15%, were evaluated in two pivotal Phase 3, multicenter, randomized, double-blind, vehicle-controlled studies: CARDIGAN I and CARDIGAN II.[3][6]

Table 2: Summary of Primary Efficacy Endpoints from Phase 3 CARDIGAN Studies
StudyEndpointThis compound 15% (n)Vehicle (n)Resultp-value
CARDIGAN I ≥2-point improvement in HDSM-Ax-7 from baseline to end of treatment17317749% of patients achieved endpoint<0.0001
CARDIGAN II ≥2-point improvement in HDSM-Ax-7 from baseline to end of treatment18017164% of patients achieved endpoint<0.0001
CARDIGAN I Median reduction in Gravimetric Sweat Production (GSP) (mg)173177128 mg reduction0.0002
CARDIGAN II Median reduction in Gravimetric Sweat Production (GSP) (mg)180171143 mg reduction<0.0001

HDSM-Ax-7: Hyperhidrosis Disease Severity Measure-Axillary 7-item.

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) in Phase 3 Studies
Adverse EventThis compound 15%Vehicle
Dry Mouth>10%<2%
Blurred Vision~9%<1%
Mydriasis (pupil dilation)~7%<1%
Application Site Reactions (pain, erythema, pruritus)5% to 8%~2%
Urinary Retention≥2%<1%

Most adverse events were reported as mild to moderate in severity and often transient.[7]

Experimental Protocols

The following are detailed protocols for the formulation and analysis of a this compound topical gel, based on the known composition and standard pharmaceutical practices.

Formulation Protocol

This protocol describes the preparation of a 100g batch of this compound gel (15%).

Materials:

  • This compound (15.0 g)

  • Dehydrated Alcohol (qs to 77.2% v/v)

  • Hydroxypropyl Cellulose (e.g., Klucel™ HF, ~1.5 - 2.5 g, adjust for desired viscosity)

  • Isopropyl Myristate (e.g., 1.0 g)

  • Hexylene Glycol (e.g., 5.0 g)

  • Citric Acid (to adjust pH)

  • Purified Water (if required for pH adjustment solution)

Procedure:

  • In a suitable vessel, combine the Dehydrated Alcohol, Hexylene Glycol, and Isopropyl Myristate.

  • While stirring, slowly disperse the Hydroxypropyl Cellulose into the solvent mixture until a uniform, lump-free dispersion is achieved. Continue mixing until the polymer is fully solvated and the gel base is formed.

  • In a separate container, dissolve the this compound in a small portion of the Dehydrated Alcohol.

  • Slowly add the this compound solution to the gel base with continuous mixing until the active ingredient is uniformly distributed.

  • Check the pH of the gel. If necessary, adjust the pH to be at or below 5.2 by adding a pre-prepared solution of citric acid.

  • Continue mixing until the gel is homogenous.

  • Transfer the final formulation into appropriate airless, metered-dose pump containers.

Formulation_Workflow Start Start Prepare_Solvents Combine Alcohol, Hexylene Glycol, & Isopropyl Myristate Start->Prepare_Solvents Disperse_HPC Slowly disperse Hydroxypropyl Cellulose Prepare_Solvents->Disperse_HPC Form_Gel_Base Mix until gel base is formed Disperse_HPC->Form_Gel_Base Combine Add API solution to gel base Form_Gel_Base->Combine Dissolve_API Dissolve Sofpironium Bromide in Alcohol Dissolve_API->Combine Mix_Homogenous Mix until homogenous Combine->Mix_Homogenous pH_Adjustment Check and adjust pH to ≤ 5.2 Mix_Homogenous->pH_Adjustment Final_Mixing Final mixing pH_Adjustment->Final_Mixing Packaging Package in metered-dose pumps Final_Mixing->Packaging End End Packaging->End

Workflow for this compound Gel Formulation.
Quality Control Protocols

Objective: To determine the amount of this compound in the gel and ensure its uniform distribution.

Method:

  • Accurately weigh approximately 1g of the gel from different locations within a container (top, middle, bottom).

  • Dissolve each sample in a suitable solvent (e.g., a mixture of acetonitrile and water) and dilute to a known volume.

  • Further dilute the samples to a concentration within the calibrated range of the analytical method.

  • Analyze the samples by a validated stability-indicating HPLC-UV method.

  • Quantify the this compound concentration against a standard curve.

  • The drug content should be within 90-110% of the label claim, and the relative standard deviation (RSD) of the samples should be less than 6%.

Objective: To characterize the flow behavior and viscosity of the gel, which are critical for its application and stability.

Method:

  • Use a calibrated rotational rheometer with a cone-and-plate or parallel-plate geometry.

  • Equilibrate the sample and geometry to a controlled temperature (e.g., 25°C).

  • Perform a continuous shear rate ramp (e.g., from 0.1 to 100 s⁻¹) to determine the viscosity profile.

  • Perform an oscillatory amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER) and yield stress.

  • The gel should exhibit shear-thinning behavior (viscosity decreases with increasing shear rate) and a defined yield stress.

In Vitro Release Testing (IVRT)

Objective: To measure the rate of release of this compound from the gel formulation. This is a critical performance test.

Apparatus: Franz Vertical Diffusion Cells.

Method:

  • Membrane: Use a synthetic, inert membrane (e.g., polysulfone or cellulose acetate).

  • Receptor Medium: Select a medium that ensures sink conditions. Given this compound's solubility, a buffered hydroalcoholic solution (e.g., phosphate buffer:ethanol) may be appropriate.

  • Procedure: a. Mount the membrane on the Franz diffusion cell, separating the donor and receptor compartments. b. Fill the receptor compartment with the receptor medium and equilibrate to 32°C. c. Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound gel to the membrane in the donor compartment. d. At predetermined time points (e.g., 1, 2, 4, 6, 8 hours), withdraw an aliquot from the receptor compartment and replace it with fresh, pre-warmed medium. e. Analyze the samples for this compound concentration using a validated HPLC method. f. Plot the cumulative amount of drug released per unit area versus the square root of time. The slope of the linear portion of the curve represents the release rate.

IVRT_Workflow Start Start Setup Assemble Franz Diffusion Cell with synthetic membrane Start->Setup Equilibrate Fill receptor with medium and equilibrate to 32°C Setup->Equilibrate Apply_Gel Apply finite dose of gel to donor compartment Equilibrate->Apply_Gel Sampling Withdraw samples at predetermined time points Apply_Gel->Sampling Analysis Analyze samples by HPLC Sampling->Analysis Plot_Data Plot cumulative release vs. sqrt(time) Analysis->Plot_Data Calculate_Rate Determine release rate from the slope Plot_Data->Calculate_Rate End End Calculate_Rate->End

In Vitro Release Testing (IVRT) Workflow.
Ex Vivo Skin Permeation Protocol

Objective: To evaluate the permeation of this compound through the skin, providing an indication of its potential for local bioavailability.

Apparatus: Franz Vertical Diffusion Cells.

Method:

  • Skin Model: Use excised human or porcine skin. The skin should be dermatomed to a thickness of approximately 500-750 µm.

  • Receptor Medium: A physiologically relevant buffer, such as phosphate-buffered saline (pH 7.4), often with a solubilizing agent to maintain sink conditions.

  • Procedure: a. Mount the skin section on the Franz diffusion cell with the stratum corneum facing the donor compartment. b. Conduct a barrier integrity test (e.g., by measuring transepidermal water loss) to ensure the skin is intact. c. Fill the receptor compartment and equilibrate the system to 32°C. d. Apply a finite dose of the gel to the skin surface. e. Collect samples from the receptor compartment at multiple time points over 24-48 hours, replacing the volume with fresh medium. f. At the end of the study, dismount the skin, separate the epidermis and dermis, and extract the drug from each layer and the skin surface to determine drug retention. g. Analyze all samples by a validated LC-MS/MS method due to expected low concentrations. h. Calculate the steady-state flux (Jss) and permeability coefficient (Kp) from the permeation profile.

Stability Indicating Assay

A stability-indicating analytical method is crucial to ensure that the quantification of this compound is accurate in the presence of any potential degradants.

Method Development:

  • Forced Degradation: Subject the this compound drug substance and the gel formulation to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.

  • Method: A reversed-phase HPLC method with UV or mass spectrometric detection is typically suitable. The method must be able to separate the parent this compound peak from all degradation product peaks and peaks from excipients.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

These application notes and protocols are intended as a guide. Specific parameters for experimental methods should be optimized and validated for the user's specific equipment and laboratory conditions.

References

Application Notes and Protocols for Clinical Trials of Sofpironium Bromide in Hyperhidrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design and protocols for conducting clinical trials of sofpironium bromide for the treatment of primary axillary hyperhidrosis.

Introduction to this compound and Hyperhidrosis

Primary hyperhidrosis is a medical condition characterized by excessive sweating beyond the physiological needs for thermoregulation, affecting an estimated 4.8% of the U.S. population.[1] This condition can significantly impair a patient's quality of life, impacting social, professional, and daily activities.[2][3] this compound is a topical anticholinergic agent that has been developed as a treatment for primary axillary hyperhidrosis.[2][4] It is a structural analog of glycopyrrolate and functions as a competitive inhibitor of acetylcholine at muscarinic M3 receptors in eccrine sweat glands.[2][4][5][6][7] This action blocks the signaling pathway that stimulates sweat production.[5][6][7] A key feature of this compound is its "soft drug" design; it is rapidly metabolized into a less active metabolite upon entering systemic circulation, which is intended to minimize systemic anticholinergic side effects commonly associated with this class of drugs.[2][6][8][9]

Mechanism of Action Signaling Pathway

This compound exerts its effect by competitively blocking the M3 muscarinic acetylcholine receptor on eccrine sweat glands. This prevents acetylcholine, released from sympathetic nerve fibers, from initiating the intracellular signaling cascade that leads to sweat production.

cluster_0 Sympathetic Neuron cluster_1 Eccrine Sweat Gland Cell ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Sweat Sweat Production Ca->Sweat Sofpironium This compound Sofpironium->M3R Blocks

Figure 1: this compound's Mechanism of Action.

Clinical Trial Experimental Design

Clinical trials for this compound have typically followed a multicenter, randomized, double-blind, vehicle-controlled design.[10][11][12]

Study Population and Enrollment Criteria

A well-defined study population is critical for the successful evaluation of this compound.

Table 1: Inclusion and Exclusion Criteria for this compound Clinical Trials

CriteriaDescription
Inclusion Criteria
AgeTypically 9 years of age and older.[3][5][10]
DiagnosisConfirmed primary axillary hyperhidrosis for at least 6 months.[3][12]
Disease SeverityHyperhidrosis Disease Severity Scale (HDSS) score of 3 or 4 (severe).[3][12]
Sweat ProductionGravimetric Sweat Production (GSP) of at least 50 mg per axilla over a 5-minute period at rest and room temperature.[3][4]
Exclusion Criteria
Secondary HyperhidrosisSweating caused by an underlying medical condition or medication.[13]
Prior TreatmentsRecent use of other hyperhidrosis treatments, such as botulinum toxin injections (within the last year), or topical anticholinergics (within a specified washout period).[13]
Concomitant MedicationsUse of systemic anticholinergic medications.[8]
Skin ConditionsPresence of other skin conditions in the axillary area that could interfere with the study assessments.
Medical HistoryHistory of conditions that could be exacerbated by anticholinergic drugs, such as urinary retention, myasthenia gravis, or Sjögren's syndrome.[7][8]
Pregnancy/LactationPregnant or breastfeeding individuals.
Study Design and Treatment Protocol

The following diagram outlines a typical workflow for a Phase 3 clinical trial of this compound.

Screening Screening & Enrollment (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (HDSS, GSP, DLQI) Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization Treatment Treatment Arm: This compound Gel Randomization->Treatment Control Control Arm: Vehicle Gel Randomization->Control Application Once-daily topical application for 6 weeks Treatment->Application Control->Application FollowUp Follow-up Assessments (e.g., Weeks 2, 4, 6) Application->FollowUp EOT End of Treatment Assessment (HDSS, GSP, DLQI, Safety) FollowUp->EOT PostTreatment Post-Treatment Follow-up (e.g., 2 weeks post-EOT) EOT->PostTreatment Analysis Data Analysis PostTreatment->Analysis

Figure 2: Experimental Workflow for a this compound Clinical Trial.

Efficacy and Safety Endpoints

The efficacy and safety of this compound are assessed using a combination of patient-reported outcomes and objective measurements.

Table 2: Primary and Secondary Endpoints in this compound Clinical Trials

Endpoint TypeEndpointDescription
Co-Primary Efficacy Hyperhidrosis Disease Severity Scale (HDSS) or Hyperhidrosis Disease Severity Measure-Axillary (HDSM-Ax)Proportion of subjects with at least a 2-point improvement from baseline to the end of treatment.[3][10]
Gravimetric Sweat Production (GSP)Change from baseline in the amount of sweat produced in a 5-minute period.[3][10]
Secondary Efficacy Dermatology Life Quality Index (DLQI)Change from baseline in a patient's self-reported quality of life.[2]
Proportion of RespondersPercentage of patients achieving at least a 1-point improvement in HDSS/HDSM-Ax.[14]
Safety Adverse Events (AEs)Incidence, severity, and type of adverse events, with a focus on anticholinergic side effects (e.g., dry mouth, blurred vision) and local skin reactions.[5][11]
Vital Signs and Laboratory TestsMonitoring of vital signs and standard clinical laboratory parameters.[12]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible collection of clinical trial data.

Protocol for Gravimetric Sweat Production (GSP) Measurement
  • Acclimatization: The patient should rest in a quiet room with a stable temperature (e.g., 20-25°C) for at least 15-30 minutes before the measurement.

  • Preparation: The axillae should be gently dried with a sterile gauze pad.

  • Filter Paper Application: A pre-weighed filter paper of a standard size is placed in the axillary vault.

  • Timing: The filter paper is left in place for a precise duration, typically 5 minutes, timed with a stopwatch.

  • Collection and Weighing: The filter paper is carefully removed and immediately weighed on a precision analytical balance.

  • Calculation: The GSP is calculated as the difference between the post- and pre-application weight of the filter paper, expressed in milligrams (mg).

Protocol for Hyperhidrosis Disease Severity Scale (HDSS) Assessment

The HDSS is a single-question, patient-reported outcome measure that assesses the impact of hyperhidrosis on daily life.[5]

Question: "How would you rate the severity of your hyperhidrosis?"

Response Options and Scoring:

  • 1: My sweating is never noticeable and never interferes with my daily activities.

  • 2: My sweating is tolerable but sometimes interferes with my daily activities.

  • 3: My sweating is barely tolerable and frequently interferes with my daily activities.

  • 4: My sweating is intolerable and always interferes with my daily activities.

A score of 3 or 4 is generally considered to represent severe hyperhidrosis.[15] Treatment success is often defined as a 1- or 2-point improvement in the HDSS score.[15]

Protocol for Dermatology Life Quality Index (DLQI) Assessment

The DLQI is a 10-item questionnaire that assesses the impact of a skin condition on a patient's quality of life over the preceding week.[16] Each question is scored from 0 (not at all) to 3 (very much), with a total possible score of 30.[16] A higher score indicates a greater impairment of quality of life.[12] The questionnaire covers domains such as symptoms and feelings, daily activities, leisure, work/school, personal relationships, and treatment.[16]

Protocol for Adverse Event (AE) Monitoring
  • Solicited AEs: At each study visit, patients should be systematically questioned about the occurrence of pre-specified potential adverse events, particularly known anticholinergic effects (e.g., dry mouth, blurred vision, urinary retention) and local skin reactions at the application site (e.g., erythema, pruritus, dermatitis).[5][7]

  • Unsolicited AEs: Patients should be instructed to report any new or worsening symptoms they experience throughout the trial.

  • Severity Grading: The severity of each AE should be graded (e.g., mild, moderate, severe).

  • Causality Assessment: The investigator should assess the relationship of each AE to the study drug (e.g., related, possibly related, not related).

  • Serious Adverse Events (SAEs): All SAEs must be reported to the sponsor and regulatory authorities within a specified timeframe.

Data Presentation and Analysis

Quantitative data from clinical trials of this compound should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 3: Summary of Efficacy Results from a Representative Phase 3 Trial

EndpointThis compound (n=350)Vehicle (n=351)p-value
HDSS Responder Rate (≥2-point improvement) 54%[5]36%[5]<0.001
Mean Change in GSP from Baseline (mg) -157.6[17]-127.6[17]0.015
Mean Change in DLQI from Baseline -5.2-3.1<0.001
HDSS Responder Rate (≥1-point improvement) 85%[5]65%<0.001

Table 4: Common Adverse Events (Incidence ≥2%)

Adverse EventThis compoundVehicle
Nasopharyngitis14.2%[11]-
Application Site Dermatitis8.5%[5][11]-
Application Site Erythema5.7%[5][11]-
Dry Mouth1.4%[5][17]-
Mydriasis0.7%[5][17]-
Constipation0.7%[17]-

Note: Data in Tables 3 and 4 are representative and compiled from multiple sources for illustrative purposes.

Conclusion

The experimental design for clinical trials of this compound for hyperhidrosis is well-established, utilizing robust methodologies to assess both efficacy and safety. The use of validated endpoints such as the HDSS, GSP, and DLQI allows for a comprehensive evaluation of the treatment's impact. These detailed protocols and application notes provide a framework for researchers and drug development professionals to design and conduct future studies in this therapeutic area.

References

Application Notes and Protocols for Measuring Sweat Production in Sofpironium Bromide Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Sofpironium Bromide is a topical anticholinergic agent designed for the treatment of primary axillary hyperhidrosis, or excessive underarm sweating.[1][2] It functions by blocking muscarinic receptors on eccrine sweat glands, thereby inhibiting the action of acetylcholine and reducing sweat production.[3][4] The evaluation of its clinical efficacy relies heavily on precise and reproducible methods for quantifying sweat output. These application notes provide detailed protocols for the primary techniques used in clinical trials to measure sweat production, ensuring that researchers, scientists, and drug development professionals can implement standardized and reliable assessments. The primary quantitative endpoint in major clinical studies of this compound has been Gravimetric Sweat Production (GSP).[5]

Mechanism of Action of this compound

This compound is a competitive inhibitor of muscarinic acetylcholine receptors located on eccrine sweat glands.[4][6] In the sympathetic nervous system, acetylcholine is the primary neurotransmitter that stimulates these glands to produce sweat.[3] By binding to the M3 muscarinic receptors on the sweat glands, this compound effectively blocks acetylcholine, preventing the downstream signaling cascade that leads to sweat secretion.[2][3] Its designation as a "soft" anticholinergic indicates it is designed for localized topical activity and is rapidly metabolized into a less active form, which minimizes systemic side effects commonly associated with other anticholinergic drugs.[3][4]

Sofpironium_Bromide_MoA cluster_0 Sympathetic Nerve Terminal cluster_1 Eccrine Sweat Gland Cell Nerve_Signal Nerve Signal ACh_Release Acetylcholine (ACh) Release Nerve_Signal->ACh_Release M3_Receptor Muscarinic M3 Receptor ACh_Release->M3_Receptor Binds to Sweat_Production Sweat Production M3_Receptor->Sweat_Production Activates ACh_Binding Sofpironium Sofpironium Bromide Sofpironium->M3_Receptor Blocks

Caption: Mechanism of action of this compound on the eccrine sweat gland.

Quantitative Sweat Measurement: Gravimetry

Gravimetry is the most widely used and accepted objective method for quantifying sweat production in hyperhidrosis clinical trials.[7][8] It directly measures the mass of sweat produced over a specific period and area. Clinical trials for this compound consistently use gravimetric assessment as a primary efficacy endpoint.[5][9][10]

Experimental Protocol: Gravimetric Sweat Production (GSP) Measurement

This protocol is synthesized from methodologies described in clinical trials for this compound.[11][12]

1. Patient Preparation and Acclimatization:

  • Patients should avoid using any antiperspirants or deodorants for a specified washout period (e.g., 24-48 hours) before the measurement.

  • Upon arrival, the patient must rest for a minimum of 15-30 minutes in a room with standardized temperature (20°C to 25°C or 68°F to 77°F) and controlled humidity.[7][11] This allows the patient to acclimatize and ensures that sweat production is measured under basal, resting conditions.

2. Materials:

  • Pre-weighed filter paper pads or cotton gauze of a standard size.

  • A precision analytical balance (accurate to 0.1 mg or 0.5 mg).[7]

  • Stopwatch.

  • Forceps to handle the filter paper.

  • Gloves for the researcher.

  • Alcohol swabs or wipes to clean the measurement area.

3. Measurement Procedure:

  • The researcher, wearing gloves, thoroughly cleans and dries the patient's axilla (underarm) with an alcohol swab and then allows it to air dry completely.

  • Using forceps, a pre-weighed filter paper is placed directly onto the axilla, ensuring it covers the area of maximal sweating.

  • The patient is instructed to keep their arm adducted (lowered) to hold the paper in place.

  • The collection period begins immediately and is timed precisely, typically for five (5) minutes, as specified in clinical trial protocols.[11][12]

  • After the collection period, the researcher uses forceps to immediately remove the filter paper and place it back on the analytical balance.

  • The paper is weighed to determine the post-collection mass.

4. Data Calculation and Expression:

  • Sweat Mass (mg): Calculated by subtracting the pre-weighed mass of the filter paper from the post-collection mass.

    • Sweat Mass = (Mass of paper after collection) - (Mass of paper before collection)

  • Total GSP: For axillary hyperhidrosis studies, measurements are taken from both axillae, and the results are combined to yield a total sweat production value.[9][11]

  • Sweat Rate: The result is typically expressed as milligrams per minute (mg/min) or over the total collection time (e.g., mg/5 min).[8] Some studies normalize this value by the body surface area of the participant (mg/min/m²).[7][13]

Gravimetric_Workflow cluster_prep Preparation cluster_collect Collection cluster_analysis Analysis Patient_Acclimatization 1. Patient Acclimatization (15-30 min at 20-25°C) Weigh_Paper 2. Pre-weigh Filter Paper (Precision Balance) Patient_Acclimatization->Weigh_Paper Clean_Dry 3. Clean & Dry Axilla Weigh_Paper->Clean_Dry Place_Paper 4. Place Paper on Axilla Clean_Dry->Place_Paper Time_Collection 5. Time Collection Period (e.g., 5 minutes) Place_Paper->Time_Collection Remove_Paper 6. Remove Paper Time_Collection->Remove_Paper Weigh_Again 7. Immediately Re-weigh Paper Remove_Paper->Weigh_Again Calculate 8. Calculate Sweat Mass (Post-weight - Pre-weight) Weigh_Again->Calculate Record 9. Record Data (mg/5 min) Calculate->Record

Caption: Standard workflow for gravimetric sweat production measurement.

Qualitative and Semi-Quantitative Sweat Measurement

While gravimetry provides quantitative data, other techniques are often used for qualitative assessment, such as defining the area of sweating.

Minor's Starch-Iodine Test

This test is used to visualize and delineate the area of active sweat production.[14][15] It is particularly useful for identifying the precise treatment area for procedures like botulinum toxin injections but can also serve as a qualitative measure in clinical studies.[14]

Experimental Protocol: Starch-Iodine Test

1. Patient Preparation:

  • The patient should be in a warm environment to induce sweating.

  • The area to be tested (e.g., axilla) must be clean and dry.

2. Materials:

  • Iodine solution (e.g., 2% iodine in alcohol).

  • Fine starch powder (e.g., corn starch).

  • Cotton balls or swabs.

  • A powder brush or shaker.

3. Measurement Procedure:

  • Apply the iodine solution evenly to the entire area of interest using a cotton swab and allow it to dry completely. The skin will appear light brown.

  • Once dry, lightly dust the entire iodinated area with starch powder using a brush or shaker.

  • As the patient sweats, the sweat moistens the starch and iodine, causing a chemical reaction.

  • The areas of active sweating will turn a dark purple or black color, clearly demarcating the regions of hyperhidrosis.[14]

  • The resulting pattern can be documented via digital photography for comparison at different time points.[14]

Data Presentation from this compound Studies

Quantitative data from gravimetric measurements are crucial for assessing treatment efficacy. The following tables summarize typical values and results from clinical studies.

Table 1: Comparative Gravimetric Sweat Production

This table presents baseline sweat production values for healthy individuals versus those with primary hyperhidrosis, providing a reference for diagnosis.

Population GroupMeasurement AreaMean Sweat Production (mg/min/m²)Diagnostic Threshold (mg/min/m²)
Healthy VolunteersAxillary42.39 ± 47.08136
Healthy VolunteersPalmar (Hands)18.49 ± 14.0646
Patients with PHHAxillary66.23 ± 56.18-
Patients with PHHPalmar (Hands)153.37 ± 160.39-
Data sourced from a study on gravimetry in hyperhidrosis assessment.[7][13]

Table 2: Summary of Efficacy Data from this compound Clinical Trials

This table summarizes the inclusion criteria and key efficacy outcomes related to gravimetric sweat production from various clinical trials of this compound.

Study/ParameterRequirement / ResultSource(s)
Phase 3 Inclusion Criteria Minimum GSP of 50 mg in each axilla with a combined total of at least 150 mg in 5 minutes.[11][12][16][17]
CARDIGAN-1 Trial Median reduction in GSP of 128 mg from baseline.[16]
CARDIGAN-2 Trial Median reduction in GSP of 143 mg from baseline.[16]
Key Study Results More than 60% of participants achieved a ≥50% reduction in sweat production.[6]
Japanese Phase 3 Study 66-67% of patients achieved a ≥50% reduction in total gravimetric sweat weight at week 52.[18]
Systemic Review Finding Over 50% of patients treated with sofpironium achieved a ≥50% decrease in total gravimetric sweat weight.[19]

Logical Framework for Clinical Efficacy Assessment

The assessment of a topical treatment like this compound involves a structured clinical trial design, integrating both objective measurements and patient-reported outcomes.

Clinical_Trial_Logic cluster_treatment Treatment Phase (e.g., 6 weeks) cluster_outcomes Efficacy Outcomes Patient_Screening Patient Screening - Diagnosis of Primary Axillary Hyperhidrosis - GSP > 150mg/5min - HDSS Score 3 or 4 Randomization Randomization Patient_Screening->Randomization Group_A Treatment Group (this compound Gel) Randomization->Group_A Group_B Control Group (Vehicle Gel) Randomization->Group_B Endpoint_Assessment Primary & Secondary Endpoint Assessment Group_A->Endpoint_Assessment Safety_Assessment Safety & Tolerability Assessment (Adverse Events, Local Skin Reactions) Group_A->Safety_Assessment Group_B->Endpoint_Assessment Group_B->Safety_Assessment GSP_Change Change from Baseline in Gravimetric Sweat Production (GSP) Endpoint_Assessment->GSP_Change HDSS_Change ≥2-point Improvement in Hyperhidrosis Disease Severity Scale (HDSS) Endpoint_Assessment->HDSS_Change

Caption: Logical flow of a typical Phase 3 clinical trial for this compound.

References

Methodologies for Assessing the Safety and Toxicology of Sofpironium Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the safety and toxicology of Sofpironium Bromide, a topical anticholinergic agent. The methodologies outlined are based on established preclinical and clinical study designs and are intended to guide researchers in the comprehensive evaluation of this compound.

Introduction to this compound Safety Assessment

This compound is a retrometabolically designed anticholinergic drug. Its mechanism of action involves the competitive inhibition of acetylcholine receptors on sweat glands, thereby reducing sweat production. A key feature of its design is its rapid metabolism into a less active metabolite upon entering systemic circulation, which is intended to minimize systemic anticholinergic side effects. A thorough safety and toxicology assessment is crucial to characterize its potential risks. This involves a battery of in vitro and in vivo studies, as well as comprehensive clinical trials.

Preclinical Safety and Toxicology Assessment

A comprehensive nonclinical safety program for this compound includes studies on systemic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity.

Systemic Toxicity Studies

Objective: To evaluate the potential toxicity of this compound following repeated dermal application.

Protocol based on OECD Guideline 411.

  • Test System: Göttingen Minipigs are a suitable non-rodent species for dermal toxicity studies due to the anatomical and physiological similarities of their skin to human skin.

  • Study Design:

    • Groups of male and female minipigs are treated daily with this compound gel at various concentrations (e.g., 0%, 5%, 10%, and 20%) for up to 9 months.

    • The gel is applied to a designated area of the skin, and the site is observed for local reactions.

  • Parameters Monitored:

    • Clinical observations (daily)

    • Body weight and food consumption (weekly)

    • Ophthalmology (pre-test and at termination)

    • Hematology, clinical chemistry, and urinalysis (at specified intervals)

    • Gross pathology and organ weights (at termination)

    • Histopathology of a comprehensive list of tissues and organs.

  • Data Analysis: Statistical analysis is performed to identify any dose-related effects on the monitored parameters. The No-Observed-Adverse-Effect-Level (NOAEL) is determined.

Genotoxicity Studies

Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage. A standard battery of tests is conducted.

Protocol based on OECD Guideline 471.

  • Principle: This assay evaluates the ability of this compound to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

  • Methodology:

    • Bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) are exposed to a range of concentrations of this compound, both with and without a metabolic activation system (S9 mix).

    • The mixture is plated on minimal glucose agar plates.

    • After incubation, the number of revertant colonies is counted.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result. This compound was not mutagenic in the bacterial reverse mutation assay.

Protocol based on OECD Guideline 473.

  • Principle: This test assesses the potential of this compound to induce structural chromosomal aberrations in cultured mammalian cells.

  • Methodology:

    • Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) are exposed to various concentrations of this compound, with and without S9 metabolic activation.

    • Cells are treated with a metaphase-arresting substance (e.g., colcemid).

    • Chromosomes are harvested, stained, and analyzed microscopically for structural aberrations.

  • Interpretation: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result. This compound was not clastogenic in the in vitro mammalian chromosome aberration assay.

Protocol based on OECD Guideline 474.

  • Principle: This in vivo assay evaluates the potential of this compound to induce chromosomal damage or damage to the mitotic apparatus in the bone marrow of rodents.

  • Methodology:

    • Rodents (typically rats) are administered this compound via an appropriate route (e.g., subcutaneous injection) at multiple dose levels.

    • Bone marrow is collected at specified time points after treatment.

    • Polychromatic erythrocytes (PCEs) are analyzed for the presence of micronuclei.

  • Interpretation: A significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates a positive result. This compound was not clastogenic in the rat in vivo micronucleus assay.

Carcinogenicity Studies

Objective: To evaluate the carcinogenic potential of this compound after long-term exposure.

Protocol based on OECD Guideline 451.

  • Test System: CD-1 mice.

  • Study Design:

    • Groups of male and female mice are treated daily with topical application of this compound gel (e.g., 0%, 5%, 10%, 20%) for 2 years.

    • The application site is observed for dermal irritation.

  • Parameters Monitored:

    • Clinical observations and mortality (daily)

    • Body weight and food consumption (weekly for the first 13 weeks, then monthly)

    • Palpation for masses (weekly)

    • Gross pathology and histopathology of all tissues, with special attention to the application site and neoplastic lesions.

  • Data Analysis: Statistical analysis of tumor incidence is performed. The study found no evidence of a neoplastic effect associated with this compound administration.

Protocol based on OECD Guideline 451.

  • Test System: Sprague-Dawley rats.

  • Study Design:

    • Groups of male and female rats are administered daily subcutaneous injections of this compound at various dose levels for 104 weeks.

  • Parameters Monitored: Similar to the dermal mouse study, with a focus on injection site reactions and tumor formation.

  • Data Analysis: Statistical analysis of tumor incidence is performed. This study also showed no evidence of a neoplastic effect related to this compound treatment.

Reproductive and Developmental Toxicity Studies

Objective: To assess the potential effects of this compound on fertility, embryonic development, and pre- and postnatal development.

Protocol based on OECD Guideline 416.

  • Study Design:

    • Male and female rats are administered this compound via subcutaneous injection prior to and during mating, and for females, through gestation day 7.

  • Endpoints Evaluated: Mating performance, fertility indices, and early embryonic development (e.g., implantation sites, corpora lutea).

Protocol based on OECD Guideline 414.

  • Study Design:

    • Pregnant rats and rabbits are administered this compound via subcutaneous injection during the period of organogenesis.

  • Endpoints Evaluated:

    • Maternal toxicity (e.g., clinical signs, body weight, food consumption).

    • Uterine contents (e.g., number of corpora lutea, implantations, resorptions, live and dead fetuses).

    • Fetal evaluations (e.g., weight, sex, external, visceral, and skeletal malformations and variations).

  • Findings: In rats, no embryofetal lethality or fetal malformations were observed. In rabbits, maternal toxicity was observed, and at high doses, was associated with embryofetal lethality, but no fetal malformations were seen.

Protocol based on OECD Guideline 415.

  • Study Design:

    • Pregnant rats are administered this compound via subcutaneous injection from gestation day 6 through lactation day 20.

  • Endpoints Evaluated:

    • Maternal toxicity.

    • Pup viability, growth, and development.

    • Neurobehavioral and reproductive performance of the offspring.

  • Findings: No this compound-related effects on prenatal and postnatal development, neurobehavioral function, or reproductive performance of the offspring were noted.

Clinical Safety and Toxicology Assessment

Clinical trials are essential for evaluating the safety and tolerability of this compound in humans.

Phase II and III Clinical Trials

Objective: To evaluate the safety, tolerability, and efficacy of this compound gel in patients with primary axillary hyperhidrosis.

Protocol based on registered clinical trials (e.g., NCT03836287, NCT03948646).

  • Study Design: Multicenter, randomized, double-blind, vehicle-controlled studies.

  • Study Population: Patients aged 9 years and older with a diagnosis of primary axillary hyperhidrosis.

  • Treatment: Once-daily topical application of this compound gel (e.g., 5%, 15%) or vehicle to both axillae for a specified duration (e.g., 6 weeks).

  • Safety Assessments:

    • Monitoring and recording of all adverse events (AEs).

    • Local skin tolerability assessments (e.g., erythema, pruritus, dermatitis).

    • Vital signs.

    • Clinical laboratory tests (hematology, serum chemistry, urinalysis).

    • Electrocardiograms (ECGs).

Long-Term Safety Studies

Objective: To assess the safety and tolerability of this compound gel with chronic use.

  • Study Design: Open-label extension studies where patients who completed previous trials continue treatment for an extended period (e.g., 48 weeks).

  • Safety Assessments: Similar to Phase II/III trials, with a focus on the incidence and nature of AEs over a longer duration.

Data Presentation

Quantitative data from safety and toxicology studies should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Summary of Preclinical Toxicology Findings for this compound

Study TypeSpeciesRoute of AdministrationDurationKey FindingsNOAEL
Chronic ToxicityMinipigDermal9 monthsNo significant systemic toxicity.Not explicitly stated in provided results.
Bacterial Reverse MutationN/AIn vitroN/ANegativeN/A
Chromosome AberrationN/AIn vitroN/ANegativeN/A
MicronucleusRatSubcutaneousN/ANegativeN/A
CarcinogenicityMouseDermal2 yearsNo evidence of neoplastic effect.Not explicitly stated in provided results.
CarcinogenicityRatSubcutaneous2 yearsNo evidence of neoplastic effect.Not explicitly stated in provided results.
Fertility & EEDRatSubcutaneousPre-mating to GD 7No adverse effects on fertility.10 mg/kg/day
Embryo-Fetal Dev.RatSubcutaneousOrganogenesisNo teratogenicity.10 mg/kg/day
Embryo-Fetal Dev.RabbitSubcutaneousOrganogenesisMaternal toxicity at all doses; no teratogenicity.2 mg/kg/day (for embryo

Troubleshooting & Optimization

Technical Support Center: Sofpironium Bromide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of Sofpironium Bromide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound is typically a multi-step process that involves the preparation of two key intermediates followed by their coupling and a final quaternization step. The general pathway consists of:

  • Synthesis of the α-hydroxyacid intermediate: This involves the preparation of (R)-cyclopentylmandelic acid.[1][2]

  • Synthesis of the pyrrolidine intermediate: This involves the preparation of an enantiomerically pure pyrrolidinol derivative.[1]

  • Esterification: The α-hydroxyacid and pyrrolidinol intermediates are coupled to form an ester. This is often achieved using a coupling agent like 1,1'-carbonyldiimidazole (CDI).[1]

  • N-Alkylation (Quaternization): The nitrogen atom of the pyrrolidine ring in the ester intermediate is alkylated with an agent such as ethyl bromoacetate to form the final quaternary ammonium salt, this compound.[1]

Q2: this compound is a mixture of diastereomers. Can the ratio be controlled during synthesis?

A2: Controlling the stereochemistry at the quaternary nitrogen (1'-position) during the N-alkylation step is a significant challenge. The reaction typically produces a mixture of two diastereomers (epimers).[3] Current literature indicates that varying the N-alkylation reaction conditions has a limited effect on the diastereomeric ratio. The final product composition of the 1'R-diastereomer and the 1'S-diastereomer generally ranges from 50:50 to 10:90, with a more typical range being between 40:60 and 25:75.[3]

Q3: Why is the crystalline form of this compound important, and what are the challenges?

A3: For a pharmaceutical substance, having a physicochemically stable and non-hygroscopic crystalline form is crucial for handling, storage, and formulation.[3] this compound can exist in multiple crystalline forms (polymorphs).[1] A key challenge is to reliably produce a specific, stable crystalline form. A patented method describes the formation of a stable cocrystal (Form CO) and a crystal mixture (Form B) which have desirable properties for a drug substance.[3]

Q4: What are the primary impurities I should be aware of during synthesis?

A4: Impurities can arise from various stages of the synthesis:

  • Unreacted starting materials: Incomplete reactions can leave residual α-hydroxyacid, pyrrolidinol intermediate, or the tertiary amine ester.

  • Side-reaction products: During the CDI-mediated esterification, side-products like N-acyl ureas or anhydrides can form.[4][5]

  • Diastereomeric impurities: The non-desired diastereomer can be considered an impurity depending on the target specifications.

  • Residual solvents and reagents: Solvents and excess reagents like ethyl bromoacetate may be present in the final product if not adequately removed.

Troubleshooting Guides

Section 1: Synthesis
Problem / Observation Potential Cause(s) Suggested Solution(s)
Low yield in CDI coupling step 1. Moisture: CDI is highly moisture-sensitive and can decompose.[6] 2. Side Reactions: The activated carboxylic acid intermediate can react with another molecule of the acid to form an anhydride.[4] 3. Insufficient Reactivity: The amine (pyrrolidinol intermediate) may not be sufficiently reactive.1. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. 2. Avoid using a large excess of the carboxylic acid. Consider adding the amine shortly after the activation of the acid. Running the reaction at a lower temperature may also help.[4] 3. Ensure the reaction is stirred efficiently and run for an adequate amount of time. The imidazole generated in situ typically acts as a base, but if issues persist, the addition of a non-nucleophilic base could be explored cautiously.[6]
Incomplete N-alkylation reaction 1. Insufficient Reagent: The amount of ethyl bromoacetate may be insufficient. 2. Low Reaction Temperature/Time: The reaction may not have proceeded to completion. 3. Solvent Effects: The polarity of the solvent can influence the rate of SN2 reactions like quaternization.1. Use a slight excess (e.g., 1.1-1.5 equivalents) of ethyl bromoacetate. 2. Gently warm the reaction mixture or increase the reaction time and monitor progress by TLC or HPLC. 3. Acetonitrile or other polar aprotic solvents are generally effective for this type of reaction.
Unexpected diastereomer ratio The diastereomeric ratio is inherently difficult to control in the N-alkylation step.The ratio is typically within the 25:75 to 40:60 range.[3] If the ratio is significantly outside this range, verify the structure and purity of your starting materials. The purification step is the primary method for isolating the desired diastereomeric composition.
Section 2: Purification & Crystallization
Problem / Observation Potential Cause(s) Suggested Solution(s)
Difficulty in removing unreacted tertiary amine ester (precursor) The precursor and the final quaternary salt may have similar solubilities in some solvents.1. Washing: Wash the crude product with a less polar solvent like diethyl ether or hexane, in which the unreacted amine is more likely to be soluble than the ionic quaternary salt.[7] 2. Precipitation: Dissolve the crude mixture in a minimal amount of a polar solvent (e.g., ethanol, acetonitrile) and precipitate the quaternary salt by adding a less polar solvent (e.g., diethyl ether, methyl t-butyl ether).[8]
Product is an oil or fails to crystallize 1. Presence of Impurities: Impurities can inhibit crystallization. 2. Incorrect Solvent System: The solvent system may not be appropriate for inducing crystallization. 3. Metastable Form: The product may be forming a metastable oiling-out phase.1. Attempt to further purify the material by column chromatography or trituration to remove impurities. 2. For this compound, a specific solvent system of acetonitrile, ethyl acetate, and methyl t-butyl ether has been shown to be effective for obtaining a stable crystalline form.[9] 3. Try cooling the solution slowly, scratching the inside of the flask with a glass rod to induce nucleation, or adding a seed crystal of the desired polymorph if available.
Obtaining the wrong polymorph or an unstable crystalline form Crystallization is sensitive to kinetics and thermodynamics. Factors like solvent, cooling rate, and supersaturation level determine the resulting polymorph.[10][11]To obtain the stable cocrystal (Form CO) or the desired crystal mixture (Form B): 1. Strictly follow the patented crystallization protocol, which involves dissolving the material in a mixture of acetonitrile and ethyl acetate, heating, adding more ethyl acetate, and then adding methyl t-butyl ether as an anti-solvent before cooling.[9] 2. Control the cooling rate; slow cooling generally favors the formation of the most thermodynamically stable form. 3. Use seeding with the desired crystal form to guide the crystallization process.
Diastereomers are not separating during column chromatography 1. Inappropriate Stationary/Mobile Phase: The selected chromatography conditions may not have sufficient resolving power. 2. Column Overload: Too much material may have been loaded onto the column.1. Silica gel has been reported to be effective for separating the diastereomers.[12] A gradient elution with a solvent system like dichloromethane/ethanol may be effective.[9] For analytical separation to check purity, chiral HPLC columns are often used.[13][14] 2. Reduce the amount of material loaded onto the column relative to the amount of stationary phase.

Data Presentation

Table 1: Summary of Yields from a Patented Synthetic Protocol
Step Transformation Reported Yield Reference
1R(-)-mandelic acid to (5R)-2-(tert-butyl)-5-phenyl-l,3-dioxolan-4-one88%[2]
2Dioxolanone alkylation to (5R)-2-(tert-butyl)-5-cyclopentyl-5-phenyl-l,3-dioxolan-4-one63%[2]
3Hydrolysis to R(-)-cyclopentylmandelic acid62%[2]
4Esterification and purification of the tertiary amine precursor78% (over 2 steps)[9]
Table 2: Diastereomer Composition
Parameter Value Reference
Typical Diastereomer Ratio Range (1'R : 1'S) after N-alkylation40:60 to 25:75[3]
Target Composition for Stable Cocrystal (Form CO)1'R-diastereomer to 1'S-diastereomer ratio of 1:3[3]

Experimental Protocols

Protocol 1: Synthesis of Tertiary Amine Precursor (Compound IV)

This protocol is adapted from patent literature and describes the coupling of the carboxylic acid and alcohol intermediates.[9]

  • Activation: To a solution of the carboxylic acid intermediate in an anhydrous solvent (e.g., THF), add 1.0 equivalent of 1,1'-carbonyldiimidazole (CDI).

  • Stirring: Stir the mixture at room temperature for 60-90 minutes under an inert atmosphere.

  • Coupling: Add 1.0 equivalent of the pyrrolidinol intermediate to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 16 hours or until reaction completion is confirmed by TLC/LCMS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The residue can be purified by silica gel column chromatography using a mobile phase such as dichloromethane/ethanol to yield the viscous white solid precursor.

Protocol 2: Purification and Crystallization of this compound (to obtain Form B)

This protocol is adapted from patent literature for obtaining a stable crystalline mixture.[9]

  • Dissolution: Suspend the crude this compound (as a mixture of diastereomers) in a solvent mixture of acetonitrile and ethyl acetate.

  • Heating: Heat the suspension to approximately 50°C to form a clear solution.

  • Cooling and Anti-Solvent Addition: Cool the solution to 40°C. Add methyl t-butyl ether to the mixture to induce precipitation, forming a suspension.

  • Crystallization: Gradually cool the suspension to room temperature to allow for complete crystallization.

  • Isolation: Collect the resulting precipitate by filtration.

  • Washing: Wash the filter cake with methyl t-butyl ether.

  • Drying: Dry the solid at 50°C under reduced pressure for at least 5 hours to obtain the final crystalline product.

Visualizations

Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_final_steps Final Assembly A R(-)-Mandelic Acid Derivative C Intermediate 1: α-Hydroxyacid A->C Multiple Steps B (R)-Malic Acid Derivative D Intermediate 2: Pyrrolidinol B->D Multiple Steps E CDI Ester Coupling C->E D->E F Tertiary Amine Ester E->F G N-Alkylation with Ethyl Bromoacetate F->G H Crude this compound (Diastereomeric Mixture) G->H Purification_Strategy Start Crude this compound (Diastereomers + Impurities) Step1 Dissolve in minimal polar solvent (e.g., Acetonitrile) Start->Step1 Step2 Add anti-solvent (e.g., MTBE) to precipitate Step1->Step2 Step3 Filter to isolate solid Step2->Step3 Solid Solid: This compound Diastereomers Step3->Solid Desired Product Liquid Filtrate: Soluble impurities (e.g., unreacted starting materials) Step3->Liquid Impurities Removed Step4 Recrystallization from MeCN / EtOAc / MTBE system Solid->Step4 Final Pure, Stable Crystalline This compound Step4->Final Troubleshooting_Logic rect_node rect_node Start Low Purity in Final Product? Check1 Check for Unreacted Starting Materials (TLC/HPLC) Start->Check1 Yes End High Purity Product Start->End No Troubleshoot1 Action: Improve Purification (Recrystallization, Wash) Check1->Troubleshoot1 Yes Check2 Incorrect Diastereomer Ratio? Check1->Check2 No Troubleshoot1->Start Re-evaluate Troubleshoot2 Action: Separate via Column Chromatography Check2->Troubleshoot2 Yes Check3 Product is Oily/ Non-Crystalline? Check2->Check3 No Troubleshoot2->Start Re-evaluate Troubleshoot3 Action: Check for impurities. Use specific solvent system (MeCN/EtOAc/MTBE) Check3->Troubleshoot3 Yes Check3->End No Troubleshoot3->Start Re-evaluate

References

Troubleshooting stability issues in Sofpironium Bromide gel formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sofpironium bromide gel formulations. The information is designed to address common stability issues encountered during experimental studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Formulation & Physical Stability

Q1: My this compound gel has decreased in viscosity over time. What could be the cause?

A1: A decrease in gel viscosity is a common stability issue and can be attributed to several factors:

  • pH Shift: The viscosity of many polymeric gelling agents is highly pH-dependent. An inappropriate pH can lead to the breakdown of the gel network. For this compound non-aqueous formulations, maintaining a pH of 5.2 or lower is crucial to prevent a decline in viscosity over time.

  • High Water Content: In non-aqueous or low-water-content formulations, excess moisture can disrupt the stability of the gel matrix.

  • Incompatible Excipients: Certain excipients may interact with the gelling agent, leading to a loss of viscosity.

  • Shear Stress: Excessive mixing speed or shear during manufacturing can break down the polymer structure of the gel.

Troubleshooting:

  • Verify pH: Regularly measure the pH of your formulation. If it has shifted, consider adjusting it with a suitable buffering agent.

  • Control Water Content: Ensure that all excipients are anhydrous and that the formulation is protected from atmospheric moisture during preparation and storage.

  • Excipient Compatibility: Conduct compatibility studies with all excipients to ensure they do not negatively impact the gelling agent.

  • Optimize Manufacturing Process: Reduce mixing speeds and shear forces to the minimum required to achieve a homogenous gel.

Q2: I am observing phase separation in my gel formulation. What is happening?

A2: Phase separation, where the formulation separates into distinct layers, is often seen in emulsion-based gels (emulgels). This can be caused by:

  • Improper Emulsification: Insufficient homogenization or the use of an inappropriate emulsifier can lead to an unstable emulsion.

  • Temperature Fluctuations: Exposure to high temperatures or freeze-thaw cycles can disrupt the emulsion and cause coalescence of the dispersed phase.

  • Inadequate Stabilizing Agents: The concentration or type of stabilizing agent may be insufficient to maintain the emulsion's integrity over time.

Troubleshooting:

  • Optimize Homogenization: Increase the duration or intensity of homogenization during the manufacturing process.

  • Select Appropriate Emulsifier: Ensure the hydrophilic-lipophilic balance (HLB) of your emulsifier system is optimized for your oil and water phases.

  • Control Storage Temperature: Store the formulation at the recommended temperature and avoid extreme temperature fluctuations.

  • Evaluate Stabilizers: Consider increasing the concentration of your current stabilizer or incorporating a co-stabilizer.

Q3: Crystals have formed in my this compound gel. Why is this occurring and how can I prevent it?

A3: Crystal growth in a gel formulation can indicate that the active pharmaceutical ingredient (API) is no longer fully solubilized. This can be due to:

  • Supersaturation: The initial concentration of this compound may be too high for the chosen solvent system, leading to precipitation over time.

  • Temperature Changes: A decrease in temperature can reduce the solubility of the API, causing it to crystallize.

  • Solvent Evaporation: If the packaging is not properly sealed, solvent evaporation can increase the concentration of the API, leading to crystallization.

Troubleshooting:

  • Assess Solubility: Determine the saturation solubility of this compound in your formulation base at various temperatures.

  • Incorporate Co-solvents or Solubilizers: The addition of a co-solvent or a suitable solubilizing agent can help to maintain the API in solution.

  • Ensure Proper Packaging: Use well-sealed containers to prevent solvent loss.

Chemical Stability

Q4: What are the primary degradation pathways for this compound in a gel formulation?

A4: this compound, being an ester, is susceptible to degradation. The primary pathways include:

  • Hydrolysis: As an ester, this compound can undergo hydrolysis, particularly in the presence of water and at non-optimal pH values (either acidic or basic conditions can catalyze this reaction). This leads to the formation of its major, less active metabolite, BBI-4010.

  • Oxidation: While less common for this molecule, oxidative degradation can be initiated by exposure to oxygen, light, or incompatible excipients.

  • Photodegradation: Exposure to light, particularly UV radiation, can cause degradation of photosensitive molecules.

Q5: How can I minimize the chemical degradation of this compound in my gel?

A5: To enhance the chemical stability of your formulation, consider the following:

  • pH Control: Maintain the pH of the formulation in a range that minimizes hydrolysis. A patent for a non-aqueous formulation suggests a pH of 5.2 or lower is beneficial for stability.

  • Antioxidants: If oxidation is a concern, the inclusion of an antioxidant may be beneficial.

  • Light-Resistant Packaging: Protect the formulation from light by using opaque or amber-colored containers.

  • Inert Atmosphere: During manufacturing, purging the container with an inert gas like nitrogen can help to minimize oxidation.

  • Excipient Selection: Ensure all excipients are compatible with this compound and do not promote degradation.

Quantitative Stability Data

The following tables present hypothetical stability data for a 15% w/w this compound gel formulation under various stress conditions. This data is for illustrative purposes to guide experimental design.

Table 1: Effect of Temperature on this compound Degradation and Viscosity

Storage ConditionTime (Months)This compound Assay (%)Total Degradants (%)Viscosity (cP)Appearance
25°C / 60% RH 0100.2< 0.115,500Clear, colorless gel
399.50.515,350Clear, colorless gel
698.91.115,200Clear, colorless gel
40°C / 75% RH 0100.2< 0.115,500Clear, colorless gel
397.82.214,800Clear, colorless gel
695.54.514,100Clear, slightly yellow gel

Table 2: Effect of pH on this compound Degradation (at 40°C)

Formulation pHTime (Months)This compound Assay (%)BBI-4010 (%)Other Degradants (%)
4.5 0100.1< 0.1< 0.1
399.00.80.2
5.5 0100.3< 0.1< 0.1
398.21.50.3
6.5 0100.2< 0.1< 0.1
396.53.00.5

Experimental Protocols

1. Stability-Indicating HPLC Method for this compound and Its Degradants

This protocol outlines a general method for the quantitative analysis of this compound and its degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: Linear gradient to 10% A, 90% B

    • 25-30 min: Hold at 10% A, 90% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh a portion of the gel and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water). Sonicate to ensure complete dissolution and filter through a 0.45 µm filter before injection.

  • Validation: The method should be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

2. Viscosity Measurement of this compound Gel

  • Instrumentation: Rotational viscometer with a suitable spindle (e.g., cone and plate or parallel plate).

  • Procedure:

    • Equilibrate the gel sample to the desired temperature (e.g., 25°C).

    • Place an appropriate amount of the sample onto the viscometer plate.

    • Lower the spindle to the correct gap setting.

    • Allow the sample to equilibrate for a set period (e.g., 2 minutes).

    • Measure the viscosity at a defined shear rate or over a range of shear rates to characterize the rheological behavior of the gel.

    • Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

Visualizations

Degradation_Pathway Sofpironium_Bromide This compound BBI_4010 BBI-4010 (Major Metabolite) (Inactive) Sofpironium_Bromide->BBI_4010 Hydrolysis (H₂O, pH) Oxidative_Degradants Oxidative Degradants Sofpironium_Bromide->Oxidative_Degradants Oxidation (O₂, Light) Photodegradants Photodegradants Sofpironium_Bromide->Photodegradants Photolysis (UV Light)

Caption: Degradation pathways of this compound.

Experimental_Workflow cluster_formulation Formulation & Preparation cluster_stability Stability Testing Formulation Gel Formulation (API + Excipients) Packaging Packaging in Light-Resistant Containers Formulation->Packaging Storage Storage under ICH Conditions (Temp, Humidity, Light) Packaging->Storage Sampling Time-Point Sampling Storage->Sampling HPLC HPLC Analysis (Assay, Impurities) Sampling->HPLC Viscosity Viscosity Measurement Sampling->Viscosity pH_Test pH Measurement Sampling->pH_Test Appearance Visual Appearance Sampling->Appearance

**Caption

Technical Support Center: Method Refinement for Accurate Quantification of Sofpironium Bromide in Skin Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical method refinement of Sofpironium Bromide quantification in skin tissue. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and to troubleshoot common issues encountered during the quantification process.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in skin tissue?

A1: Quantifying this compound in skin presents several challenges. As a quaternary ammonium compound, it is highly polar, which can lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns and potential for ion suppression in the mass spectrometer. The complex and heterogeneous nature of the skin matrix, which is rich in lipids and proteins, can interfere with extraction and cause significant matrix effects. Furthermore, achieving efficient and reproducible extraction from the tough, fibrous structure of skin tissue requires rigorous homogenization techniques.

Q2: Why is it important to also quantify the metabolite BBI-4010?

A2: this compound is a "soft" anticholinergic drug designed to be rapidly metabolized in the systemic circulation to its less active metabolite, BBI-4010, thereby minimizing systemic side effects. Quantifying BBI-4010 in skin tissue helps to understand the local metabolism of the drug at its site of action. This information is crucial for assessing the drug's local efficacy and safety profile, as it provides a more complete picture of the pharmacologically active species present in the target tissue.

Q3: What type of analytical technique is most suitable for quantifying this compound in skin?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable technique for this application. It offers high sensitivity and selectivity, which are essential for detecting the low concentrations of this compound expected in skin tissue and for distinguishing the analyte from endogenous matrix components.

Q4: What are the key validation parameters for a bioanalytical method for this compound in skin tissue?

A4: According to regulatory guidelines from agencies like the FDA and EMA, the key validation parameters include: selectivity, accuracy, precision (both within-run and between-run), linearity of the calibration curve, the lower limit of quantification (LLOQ), recovery, and stability of the analyte under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). A thorough assessment of the matrix effect is also critical.

Troubleshooting Guides

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)

Possible Causes:

  • Secondary Interactions: As a quaternary ammonium compound, this compound can exhibit strong, unwanted interactions with residual silanol groups on the silica-based column packing material.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.

Solutions:

  • Use a Specialized Column: Employ a column designed for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column. Alternatively, use a modern, highly end-capped C18 column.

  • Optimize Mobile Phase:

    • Add an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase to improve peak shape, although this can suppress MS signal.

    • Increase the ionic strength of the mobile phase by using a higher concentration of a volatile buffer like ammonium formate.

    • Adjust the pH of the mobile phase. For a permanently charged compound like this compound, a low pH is often beneficial.

  • Reduce Injection Volume/Concentration: Dilute the sample to ensure you are working within the linear range of the column and detector.

Issue 2: High Variability in Results and Poor Reproducibility

Possible Causes:

  • Inconsistent Homogenization: Incomplete or inconsistent homogenization of the skin tissue will lead to variable extraction efficiency.

  • Matrix Effects: Different skin samples can have varying compositions, leading to inconsistent ion suppression or enhancement in the mass spectrometer.

  • Analyte Instability: this compound, being an ester, could be susceptible to enzymatic or chemical hydrolysis during sample preparation.

Solutions:

  • Standardize Homogenization Protocol: Use a bead-based homogenizer with a consistent bead type, sample-to-bead ratio, and processing time to ensure uniform tissue disruption.

  • Mitigate Matrix Effects:

    • Improve sample clean-up using Solid Phase Extraction (SPE) with a weak cation-exchange sorbent to selectively retain the quaternary ammonium analyte.

    • Use a stable isotope-labeled internal standard (SIL-IS) for this compound. A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.

    • Dilute the final extract to reduce the concentration of interfering matrix components.

  • Ensure Analyte Stability: Keep samples on ice during processing and consider adding an esterase inhibitor to the homogenization buffer if enzymatic degradation is suspected. Perform stability studies to confirm the analyte is stable throughout the sample preparation process.

Issue 3: Low Analyte Recovery

Possible Causes:

  • Inefficient Extraction: The chosen extraction solvent may not be optimal for extracting a polar compound like this compound from a complex, lipid-rich matrix.

  • Analyte Adsorption: The analyte may adsorb to plasticware or the walls of the extraction tubes.

  • Suboptimal SPE Protocol: The wash and elution steps of the SPE procedure may not be properly optimized, leading to loss of the analyte.

Solutions:

  • Optimize Extraction Solvent: Test different solvent systems. A combination of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, often acidified, is a good starting point for extracting polar compounds from tissue.

  • Use Low-Binding Consumables: Employ low-adsorption microcentrifuge tubes and pipette tips.

  • Refine SPE Method:

    • Ensure the pH of the loading and wash solutions promotes retention of the analyte on the sorbent.

    • Test different elution solvents of varying strength and pH to ensure complete elution of the analyte.

Experimental Protocols

Protocol 1: Skin Tissue Homogenization and Extraction

This protocol describes a method for the extraction of this compound and its metabolite BBI-4010 from skin punch biopsies.

  • Sample Preparation:

    • Thaw frozen skin biopsy samples (typically 3-4 mm punch biopsies) on ice.

    • Record the weight of each biopsy.

    • Place the biopsy in a 2 mL bead-beating tube containing ceramic beads.

  • Homogenization:

    • Add 500 µL of ice-cold homogenization buffer (e.g., 50 mM ammonium formate in water, pH 3.5) containing the stable isotope-labeled internal standards for this compound and BBI-4010.

    • Homogenize the tissue using a bead mill homogenizer (e.g., 2 cycles of 45 seconds at 6000 rpm, with cooling on ice for 1 minute between cycles).

  • Protein Precipitation and Extraction:

    • To the homogenate, add 1.5 mL of extraction solvent (e.g., acetonitrile with 1% formic acid).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Clean-up (Solid Phase Extraction - SPE):

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

Mitigating local skin reactions in preclinical studies of Sofpironium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sofpironium Bromide Preclinical Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound in preclinical settings. The focus is on identifying, understanding, and mitigating local skin reactions observed during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a topical "soft" anticholinergic agent. Its primary mechanism involves blocking the M3 muscarinic acetylcholine receptors located on eccrine sweat glands[1][2][3]. By competitively inhibiting acetylcholine from binding to these receptors, it prevents the signaling cascade that triggers sweat production[4]. It is classified as a "soft" drug because it is designed to act locally and then be rapidly metabolized by plasma paraoxonase 1 (PON1) into a less active metabolite (BBI-4010) upon entering systemic circulation, thereby minimizing systemic anticholinergic side effects[1][5].

MOA_Pathway cluster_neuron Sympathetic Nerve Terminal cluster_gland Eccrine Sweat Gland Cell cluster_drug Pharmacological Intervention ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds & Activates Sweat Sweat Production M3->Sweat Triggers SB Sofpironium Bromide SB->M3 Blocks

Caption: Mechanism of Action of this compound on Eccrine Sweat Glands.

Q2: What are the common local skin reactions observed with this compound in preclinical and clinical studies?

A2: Preclinical and clinical data indicate that the most frequently observed local skin reactions are generally mild to moderate. These include application site dermatitis, erythema (redness), pruritus (itching), dryness, burning, and scaling[4][6][7]. In a 52-week study of a 5% gel formulation in Japanese patients, application site dermatitis was a notable adverse event[7].

Q3: What are the potential causes of these local skin reactions?

A3: Local skin reactions can stem from several factors:

  • Pharmacological Activity: The anticholinergic effect, while targeting sweat glands, may alter the local skin microenvironment.

  • Excipients in the Formulation: The vehicle (gel, cream, etc.) itself contains components like surfactants, solvents, or preservatives that can be potential irritants[8].

  • Disruption of Skin Barrier: The formulation or the active ingredient may disrupt the stratum corneum, leading to increased transepidermal water loss (TEWL) and susceptibility to irritation.

  • Frequency and Occlusion: The frequency of application and whether the application site is occluded can significantly impact the severity of the reaction.

Q4: How can we troubleshoot and mitigate formulation-related skin irritation?

A4: If you suspect the formulation is the primary cause of irritation, consider the following strategies, which have been successful for other topical drugs like retinoids[9][10][[“]]:

  • Vehicle Modification: Evaluate the individual components of your vehicle for their irritation potential. Non-ionic surfactants are generally less irritating than anionic or cationic ones[12].

  • Controlled-Release Systems: Incorporating this compound into a controlled-release system can reduce the peak concentration of the drug on the skin surface, thereby lowering irritation potential. Technologies to explore include:

    • Encapsulation: Using liposomes, solid lipid nanoparticles (SLN), or nanostructured lipid carriers (NLC) can shield the skin from direct exposure to high concentrations of the drug[9][[“]].

    • Complex Formation: Utilizing cyclodextrins to form an inclusion complex can improve stability and reduce irritation[13].

  • Addition of Anti-Irritant and Barrier-Enhancing Agents: Incorporate ingredients known to soothe the skin and support the skin barrier. Examples include ceramides, cholesterol, hydrating agents (e.g., hyaluronic acid), and soothing agents (e.g., sucralfate, ectoine)[9][[“]].

Q5: What adjustments can be made to the experimental protocol to reduce observed skin reactions?

A5: Protocol adjustments can be a critical first step in managing skin irritation:

  • Application Frequency: If irritation is observed, consider reducing the application frequency (e.g., from once daily to every other day) to see if the skin can acclimatize.

  • Dose-Response Evaluation: Ensure you are using the lowest effective concentration. Conduct a dose-ranging study to identify a therapeutic window that balances efficacy with local tolerability.

  • Application Site Rotation: If using multiple application sites on the same animal, rotate them to allow recovery time for each area.

  • Avoid Occlusion: Unless required by the study design, avoid wrapping or covering the application site, as occlusion can enhance penetration and increase irritation.

Quantitative Data on Local Skin Reactions

The following table summarizes the incidence of selected local adverse drug reactions (ADRs) from a 52-week, open-label clinical study of 5% this compound gel in Japanese patients with primary axillary hyperhidrosis. This data can serve as a benchmark for expected reactions.

Adverse Drug ReactionSwitching Group¹ (n=94)Extension Group² (n=91)
Application Site Dermatitis25.5%33.0%
Application Site Erythema9.6%11.0%
Application Site Pruritus6.4%12.1%
Mydriasis6.4%5.5%
Dry Mouth4.3%4.4%
Source: Adapted from a phase III, 52-week, open-label study in Japanese patients[7].
¹Switching Group: Received vehicle for 6 weeks, then this compound for 52 weeks.
²Extension Group: Received this compound for 6 weeks, then continued for another 52 weeks.

Experimental Protocols

Protocol: Dermal Irritation Study in the Albino Rabbit

This protocol is a generalized methodology based on standard preclinical testing guidelines (e.g., OECD 404) for assessing the skin irritation potential of a topical this compound formulation[14][15].

1. Objective: To assess the primary dermal irritation potential of a this compound test formulation after a single topical application.

2. Materials:

  • Test Animals: Healthy, young adult albino rabbits (e.g., New Zealand White).

  • Test and Control Articles: this compound formulation, vehicle control, and a negative control (e.g., saline).

  • Clippers, gauze patches, semi-occlusive dressings.

  • Draize scoring system for erythema and edema.

3. Methodology:

  • Acclimatization: Animals should be acclimated to the laboratory environment for at least 5 days.

  • Preparation of Application Site: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of each animal to expose a sufficient area for four sites (two on each side of the spine).

  • Application:

    • Apply 0.5 mL (or 0.5 g for semi-solids) of the test article to one intact skin site.

    • Apply 0.5 mL of the vehicle control to another intact site.

    • The other two sites can be used for abraded skin tests if required by the study design.

    • Cover the application sites with a gauze patch and secure with a semi-occlusive dressing.

  • Exposure: The exposure period is typically 4 hours. After exposure, remove the dressings and gently wash the application sites with lukewarm water or saline to remove any residual test article.

  • Observation and Scoring:

    • Observe and score the skin reactions for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

    • Use a standardized scoring system (e.g., Draize scale from 0 to 4).

    • Continue observations for up to 14 days if reactions persist.

  • Data Analysis: Calculate the Primary Dermal Irritation Index (PDII) for each animal by averaging the scores for erythema and edema at the 24 and 48-hour time points. Classify the irritation potential based on the PDII score.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_obs Observation Phase A1 Animal Acclimatization A2 Prepare Application Site (Clipping) A1->A2 B1 Apply Test, Vehicle, & Control Articles A2->B1 B2 4-Hour Exposure (Semi-Occlusive Patch) B1->B2 B3 Remove Patch & Wash Site B2->B3 C1 Macroscopic Scoring (1, 24, 48, 72 hrs) B3->C1 C2 Calculate PDII C1->C2 C3 Histopathology (Optional) C2->C3

Caption: Standard experimental workflow for a preclinical dermal irritation study.

Troubleshooting Guide

Use this logical guide to address unexpected or severe local skin reactions in your study.

// Define Nodes Start [label="Local Skin Reaction\nObserved", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Assess [label="Assess Severity & Score\n(e.g., Draize Scale)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckControl [label="Is Vehicle Control\nAlso Causing Irritation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ReformulateVehicle [label="Troubleshoot Vehicle:\n- Check Excipients\n- Modify Surfactants", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckProtocol [label="Is Protocol a Factor?\n(Dose, Frequency)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ModifyProtocol [label="Modify Protocol:\n- Reduce Concentration\n- Reduce Frequency", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReformulateAPI [label="Troubleshoot API Delivery:\n- Use Controlled Release\n- Add Anti-Irritants", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Retest [label="Test Modified\nFormulation/Protocol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define Edges Start -> Assess; Assess -> CheckControl; CheckControl -> ReformulateVehicle [label=" Yes"]; CheckControl -> CheckProtocol [label=" No"]; ReformulateVehicle -> Retest; CheckProtocol -> ModifyProtocol [label=" Yes"]; CheckProtocol -> ReformulateAPI [label=" No"]; ModifyProtocol -> Retest; ReformulateAPI -> Retest; } /dot

Caption: Troubleshooting workflow for mitigating local skin reactions.

References

Adjusting experimental parameters for consistent results in Sofpironium Bromide research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in their Sofpironium Bromide experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), with a particular affinity for the M3 subtype.[1][2] These receptors are located on eccrine sweat glands. By blocking the binding of acetylcholine to these receptors, this compound inhibits the signaling cascade that leads to sweat production.[3][4][5] It is classified as a "soft drug," meaning it is designed for local activity and is rapidly metabolized to a less active form, BBI-4010, which minimizes systemic anticholinergic side effects.[1][5][6]

Q2: What are the key parameters to consider for ensuring reproducible results in in vitro receptor binding assays?

A2: For reproducible in vitro receptor binding assays, it is critical to standardize the following:

  • Membrane Preparation: Consistent source and preparation of cells or tissues expressing muscarinic receptors.

  • Radioligand Concentration: Use of a consistent and appropriate concentration of a radiolabeled ligand, such as [3H]N-methylscopolamine ([3H]NMS).

  • Incubation Conditions: Strict control of incubation time, temperature, and buffer composition.

  • Non-specific Binding: Accurate determination and subtraction of non-specific binding using a high concentration of an unlabeled antagonist like atropine.

  • Data Analysis: Consistent use of appropriate software and models for calculating affinity constants (Ki) and IC50 values.

Q3: What are the common challenges when working with topical formulations of this compound?

A3: Common challenges with topical formulations include ensuring:

  • Drug Penetration: Achieving adequate penetration of the active ingredient through the stratum corneum to reach the target sweat glands.

  • Formulation Stability: Maintaining the chemical and physical stability of the gel formulation under various storage conditions.

  • Local Tolerability: Minimizing local skin reactions such as erythema, dermatitis, and burning at the application site.[1][2]

  • Consistent Dosing: Ensuring the applicator and formulation allow for consistent and accurate dosing.

Q4: Are there established preclinical animal models to evaluate the efficacy of this compound?

A4: Yes, a commonly used preclinical model is the mouse sweat-assay. This model often involves inducing sweating on the footpads of mice using a cholinergic agonist like pilocarpine. The amount of sweat produced can be quantified, for example, by using an iodine-starch test where the sweating area is stained.[6][7] This allows for the evaluation of the inhibitory effect of topically applied this compound.

Troubleshooting Guides

In Vitro Muscarinic Receptor Binding Assays
Issue Potential Cause Recommended Solution
High Variability in Ki Values Inconsistent cell membrane preparation.Standardize the protocol for cell harvesting and membrane isolation. Ensure consistent protein concentration in each assay.
Pipetting errors, especially with serial dilutions.Use calibrated pipettes and perform serial dilutions carefully. Prepare larger volumes of stock solutions to minimize errors.
Fluctuation in incubation temperature or time.Use a calibrated incubator or water bath and a precise timer. Ensure all samples are incubated for the exact same duration.
Low Specific Binding Low receptor expression in the cell line.Use a cell line with confirmed high expression of the target muscarinic receptor subtype (M3).
Degraded radioligand.Aliquot the radioligand upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles. Check the expiration date.
Inappropriate buffer composition (pH, ionic strength).Prepare fresh buffer for each experiment and verify the pH.
Inconsistent IC50 Curves Compound precipitation at higher concentrations.Check the solubility of this compound in the assay buffer. Consider using a small percentage of a co-solvent like DMSO, ensuring it does not affect receptor binding.
Insufficient mixing of assay components.Gently vortex or mix the assay plates after adding all components to ensure a homogenous reaction mixture.
Preclinical Sweat-Assay in Mouse Model
Issue Potential Cause Recommended Solution
Inconsistent Sweat Induction Variable absorption of the sweat-inducing agent (e.g., pilocarpine).Ensure consistent administration of the inducing agent (e.g., subcutaneous injection site and volume).
Animal stress affecting physiological response.Acclimatize animals to the experimental setup and handle them gently to minimize stress.
High Variability in Sweat Measurement Inconsistent application of the topical formulation.Use a defined area of application on the mouse footpad and apply a consistent volume/weight of the this compound gel.
Subjective quantification of the sweating area.Employ image analysis software to objectively quantify the stained sweat area, reducing manual counting errors.[7]
Incomplete removal of the formulation before measurement.Gently and consistently wipe the application area before applying the iodine-starch indicator.
Skin Irritation in the Treatment Group The formulation vehicle or the drug itself is causing irritation.Evaluate the vehicle alone as a control group. If irritation persists with the active drug, consider adjusting the concentration or formulation components.

Experimental Protocols

Protocol 1: Competitive Muscarinic Receptor Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for the M3 muscarinic receptor.

Materials:

  • Cell membranes from a cell line stably expressing human M3 muscarinic receptors.

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS).

  • Non-specific binding control: Atropine.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • This compound stock solution and serial dilutions.

  • 96-well microplates and filter plates.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding wells: Assay buffer.

    • Non-specific Binding wells: A high concentration of atropine (e.g., 1 µM).

    • Experimental wells: Each dilution of this compound.

  • Add the [3H]NMS to all wells at a final concentration approximate to its Kd (e.g., 0.5 nM).

  • Add the cell membrane preparation to all wells to initiate the binding reaction. The final protein concentration should be optimized for the assay.

  • Incubate the plate with gentle agitation for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

  • Terminate the reaction by rapid filtration through a glass fiber filter plate.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Mouse Hind Paw Sweat Assay

This protocol is for evaluating the in vivo efficacy of a topical this compound formulation.

Materials:

  • Male ICR mice (or other suitable strain).

  • This compound topical gel and vehicle control.

  • Pilocarpine solution (for sweat induction).

  • Iodine-starch solution for sweat visualization.

  • Anesthetic (e.g., isoflurane).

  • Digital camera and image analysis software.

Procedure:

  • Anesthetize the mice.

  • Apply a standardized amount of the this compound gel or vehicle to the plantar surface of one hind paw.

  • After a defined absorption period (e.g., 30 minutes), induce sweating by subcutaneous injection of pilocarpine.

  • After a short period for sweat production (e.g., 15 minutes), apply the iodine-starch solution to the treated paw.

  • Photograph the paw to capture the stained sweat spots.

  • Using image analysis software, quantify the percentage of the paw area that is stained blue-black, representing the sweating area.[7]

  • Compare the sweating area in the this compound-treated group to the vehicle-treated group to determine the percentage of sweat inhibition.

Data Presentation

Table 1: Efficacy of this compound in Phase III Clinical Trials

Endpoint CARDIGAN-1 Trial CARDIGAN-2 Trial
Intervention This compound 15% GelThis compound 15% Gel
Control Vehicle GelVehicle Gel
Duration 6 weeks6 weeks
Participants achieving ≥2-point reduction in HDSM-Ax-7 49%64%
Median reduction in Gravimetric Sweat Production (GSP) 128 mg143 mg

Data synthesized from clinical trial results.[2]

Visualizations

Sofpironium_Bromide_MOA cluster_neuron Cholinergic Neuron cluster_gland Eccrine Sweat Gland Cell ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Sweat_Prod Sweat Production M3R->Sweat_Prod Signal Transduction SB Sofpironium Bromide SB->M3R Blocks Binding

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Mouse Model) start_invitro Prepare M3 Receptor Membranes assay Competitive Binding Assay ([3H]NMS vs. Sofpironium) start_invitro->assay data_analysis Calculate Ki and IC50 assay->data_analysis start_invivo Topical Application (Sofpironium or Vehicle) induction Induce Sweating (Pilocarpine) start_invivo->induction measurement Quantify Sweat Area (Iodine-Starch) induction->measurement comparison Compare Treatment vs. Vehicle measurement->comparison

Caption: General experimental workflow for this compound.

References

Validation & Comparative

A Head-to-Head Comparison of Sofpironium Bromide and Oxybutynin in Hyperhidrosis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sofpironium Bromide and oxybutynin, two anticholinergic agents investigated for the treatment of primary hyperhidrosis. The information presented is based on available preclinical and clinical data to assist in research and development efforts in this therapeutic area.

Mechanism of Action: Targeting Muscarinic Receptors

Both this compound and oxybutynin exert their therapeutic effect by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs), which are crucial for sweat gland activation. The sympathetic nervous system stimulates sweat production primarily through the release of acetylcholine, which binds to M3 muscarinic receptors on eccrine sweat glands.[1][2] By blocking these receptors, both drugs inhibit the cholinergic signaling pathway responsible for sweat secretion.

This compound is a "soft" anticholinergic drug designed for topical application.[3] It is a structural analog of glycopyrrolate and is engineered to have localized activity in the skin with rapid metabolism into an inactive form upon entering systemic circulation.[2][3] This design aims to minimize systemic anticholinergic side effects.

Oxybutynin is a well-established anticholinergic medication used both systemically and topically.[4] It antagonizes M1, M2, and M3 muscarinic receptor subtypes.[5] When applied topically, it aims to provide a localized effect, though systemic absorption can still occur.[4]

cluster_0 Cholinergic Signaling in Eccrine Sweat Glands cluster_1 Inhibition by Anticholinergic Agents SympatheticNerve Sympathetic Nerve Terminal ACh Acetylcholine (ACh) SympatheticNerve->ACh releases M3R Muscarinic M3 Receptor ACh->M3R binds to SweatGland Eccrine Sweat Gland Cell M3R->SweatGland activates Sweat Sweat Secretion SweatGland->Sweat Sofpironium This compound M3R_blocked Muscarinic M3 Receptor Sofpironium->M3R_blocked blocks Oxybutynin Oxybutynin Oxybutynin->M3R_blocked blocks

Figure 1: Mechanism of Action of Anticholinergic Agents in Hyperhidrosis.

Data Presentation: A Comparative Overview

While no direct head-to-head clinical trials comparing this compound and topical oxybutynin have been identified, the following tables summarize key efficacy and safety data from separate clinical studies.

Table 1: Efficacy of this compound vs. Placebo in Primary Axillary Hyperhidrosis
EndpointThis compound (5% Gel)[6]Vehicle (Placebo)[6]This compound (15% Gel)[1]Vehicle (Placebo)[1]
Primary Efficacy Outcome Proportion of patients with ≥2-point improvement in HDSS and ≥50% reduction in gravimetric sweat production
Result53.9%36.4%N/AN/A
Secondary Efficacy Outcome ≥2-point improvement in Hyperhidrosis Disease Severity Measure-Axillary-7 (HDSM-Ax-7)
ResultN/AN/A49-64% (in two separate Phase 3 trials)[3]N/A
Gravimetric Sweat Production (GSP) Median reduction of 128-143 mg (in two separate Phase 3 trials)[3]

HDSS: Hyperhidrosis Disease Severity Scale

Table 2: Efficacy of Topical Oxybutynin in Primary Focal Hyperhidrosis
Study DesignConcentrationPrimary Outcome MeasureResultsReference
Randomized, double-blind, placebo-controlled, split-area10% GelBlinded visual grading of starch-iodine test, HDSS, and DLQISignificant sweat reduction in drug-treated areas vs. placebo. Significant improvement in HDSS and DLQI. 74% of patients reported moderate-to-high satisfaction.[2]
Randomized, controlled trial vs. aluminum chloride3% GelMinor's iodine starch test, HDSS, and DLQIOxybutynin 3% gel showed significantly better improvement in all measures at 4 weeks and a lower recurrence rate compared to aluminum chloride 15% lotion.[7]

DLQI: Dermatology Life Quality Index

Table 3: Safety and Tolerability Profile
Adverse EventsThis compound (5% and 15% Gel)[6][8]Topical Oxybutynin (3% and 10% Gel)[4][7]
Common Systemic Anticholinergic Effects Dry mouth, blurred vision, mydriasis (pupil dilation), urinary retentionXerostomia (dry mouth), constipation, blurry vision (less frequent than with oral administration)
Common Application Site Reactions Dermatitis, erythema (redness), pruritus (itching)Erythema, pruritus

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of typical experimental protocols used in the evaluation of hyperhidrosis treatments.

Preclinical Hyperhidrosis Model: Mouse Sweat Assay

This model is used to assess the efficacy of topical antiperspirant agents in a controlled in vivo setting.

cluster_0 Mouse Sweat Assay Workflow Anesthesia Anesthetize Mouse Drug_Application Topical Application of Test Compound (e.g., this compound or Oxybutynin) or Vehicle to Hind Footpad Anesthesia->Drug_Application Sweat_Induction Induce Sweating (e.g., Pilocarpine Injection) Drug_Application->Sweat_Induction Staining Apply Iodine-Starch Solution to Footpad Sweat_Induction->Staining Imaging Capture Image of Stained Footpad (Sweat Glands Appear as Dark Spots) Staining->Imaging Quantification Image Analysis to Quantify Sweating Area (% of Total Footpad Area) Imaging->Quantification cluster_0 Clinical Trial Workflow for Hyperhidrosis Treatment Screening Patient Screening and Enrollment (Based on HDSS and GSP) Randomization Randomization to Treatment Group (Active Drug or Vehicle) Screening->Randomization Treatment_Period Treatment Period (e.g., Once-daily topical application for 6 weeks) Randomization->Treatment_Period Efficacy_Assessment Efficacy Assessments (HDSS, GSP at baseline and follow-up visits) Treatment_Period->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse events, local skin reactions, vital signs) Treatment_Period->Safety_Monitoring Data_Analysis Data Analysis (Comparison of treatment and vehicle groups) Efficacy_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

References

A Comparative Analysis of Sofpironium Bromide and Botulinum Toxin for Axillary Hyperhidrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of two prominent treatments for primary axillary hyperhidrosis: the recently FDA-approved topical anticholinergic, Sofpironium Bromide, and the well-established injectable neuromodulator, botulinum toxin. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of clinical trial data, experimental protocols, and mechanisms of action to inform further research and development in the field of hyperhidrosis treatment.

Executive Summary

Primary axillary hyperhidrosis, a condition of excessive underarm sweating, significantly impacts a patient's quality of life.[1][2] this compound and botulinum toxin represent two distinct therapeutic approaches to managing this condition. This compound is a topical anticholinergic agent that acts as a competitive inhibitor of acetylcholine receptors on sweat glands.[2][3][4] In contrast, botulinum toxin, a neurotoxin, functions by inhibiting the release of acetylcholine from sympathetic nerve fibers that innervate the eccrine sweat glands.[5] Both treatments have demonstrated significant efficacy in clinical trials, leading to substantial reductions in sweat production and improvements in patient-reported outcomes.

Data Presentation: Clinical Trial Efficacy and Safety

The following tables summarize key quantitative data from clinical trials of this compound and botulinum toxin for the treatment of primary axillary hyperhidrosis.

Table 1: this compound Clinical Trial Data

Trial/Study Dosage/Formulation Primary Efficacy Endpoint(s) Key Efficacy Results Common Adverse Events
CARDIGAN I & II (Phase 3) [4][6][7][8]This compound 12.45% (equivalent to 15% this compound) topical gel[2][4][6]- ≥2-point improvement in Hyperhidrosis Disease Severity Measure-Axillary (HDSM-Ax) from baseline.[6] - Change in gravimetric sweat production (GSP) from baseline.[4][6]- Statistically significant improvement in HDSM-Ax scores compared to vehicle.[6][8] - Significant reduction in GSP from baseline compared to vehicle.[4][6][8] - In pooled analysis, the treatment group showed a greater reduction in sweat production (P = .0002).[8]- Dry mouth[2][9] - Blurred vision[2][9] - Application site reactions (dermatitis, erythema, pain, pruritus)[2][9] - Mydriasis (dilated pupils)[2][9] - Urinary retention[9]
Systematic Review of 5 Studies [1]5% Sofpironium (four studies), 5%, 10%, and 15% Sofpironium (one study)[1]- Improvement in HDSS score to 1 or 2. - Reduction in mean change in Dermatology Life Quality Index (DLQI). - Reduction in total gravimetric weight of sweat.- 53.9% to 86.7% of patients achieved an HDSS score of 1 or 2.[1] - Significant reduction in DLQI scores.[1] - Significant reduction in the total gravimetric weight of sweat.[1]- Primarily mild to moderate and localized adverse events.[1] - No serious systemic effects or mortality reported.[1]

Table 2: Botulinum Toxin Clinical Trial Data

Trial/Study Dosage/Formulation Primary Efficacy Endpoint(s) Key Efficacy Results Common Adverse Events
Multicenter Trial (Heckmann et al., 2001) [10][11]200 U Botulinum Toxin A injected into one axilla, placebo in the other.[11]- Change in the rate of sweat production measured by gravimetry.[11]- At 2 weeks, mean sweat production was 24 mg/min in the treated axilla vs. 144 mg/min in the placebo axilla (P<0.001).[11] - At 24 weeks, sweat production rates remained lower than baseline.[11]- Treatment was well tolerated.[11]
Meta-Analysis of 8 RCTs (n=937) [12]Botulinum Toxin injections- Gravimetric sweat rate reduction of >50% from baseline. - HDSS reduction of ≥2 points. - Mean change in DLQI.- 63% greater likelihood of achieving >50% sweat reduction compared to placebo.[12] - 56% greater likelihood of achieving ≥2-point HDSS reduction compared to placebo.[12] - Significant improvement in DLQI scores.[12]- Generally mild and temporary side effects.[[“]]
Systematic Review [14]OnabotulinumtoxinA- Decrease in sweating.- 82-87% decrease in sweating.[14] - Effects noticeable in 2-4 days, full effect within 2 weeks.[14] - Duration of effect typically 4 to 12 months.[14]- Injection site pain. - Transient weakness in hand muscles (for palmar injections).[14]

Experimental Protocols

Key Methodologies in Axillary Hyperhidrosis Clinical Trials

The clinical evaluation of treatments for axillary hyperhidrosis typically involves a randomized, double-blind, vehicle- or placebo-controlled design.

  • Patient Population: Participants are generally adults and adolescents (often aged 9 or older) with a self-reported history of excessive underarm sweating for at least six months, a Hyperhidrosis Disease Severity Scale (HDSS) score of 3 or 4 (indicating sweating is barely tolerable or intolerable and frequently or always interferes with daily activities), and a baseline gravimetric sweat production (GSP) of at least 50 mg in each axilla over a 5-minute period.[6][15]

  • Treatment Administration:

    • This compound: Patients self-administer a topical gel to the axillae, typically once daily.[16][17] An applicator is often used to prevent medication contact with the hands.[2]

    • Botulinum Toxin: A healthcare professional administers intradermal injections of botulinum toxin into multiple sites within the affected axillary area.[11]

  • Efficacy Assessments:

    • Hyperhidrosis Disease Severity Scale (HDSS): A patient-reported outcome measure where individuals rate the severity of their hyperhidrosis on a 4-point scale. A clinically meaningful improvement is typically defined as a 1- or 2-point reduction in the score.

    • Gravimetric Sweat Production (GSP): An objective measure of sweat output. A pre-weighed filter paper is applied to each axilla for a standardized period (e.g., 5 minutes), and the change in weight is used to quantify the amount of sweat produced.

    • Dermatology Life Quality Index (DLQI): A questionnaire assessing the impact of the skin condition on the patient's quality of life.

  • Safety Assessments: Safety is monitored through the recording of adverse events, physical examinations, vital signs, and laboratory tests.[15][18] Local skin tolerability is also assessed for topical treatments.

Mandatory Visualization

Signaling Pathways and Mechanisms of Action

The following diagram illustrates the mechanism of action of both this compound and botulinum toxin in the context of the cholinergic signaling pathway that stimulates sweat production in eccrine glands.

Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Eccrine Sweat Gland Cell cluster_3 Therapeutic Intervention SympatheticNerve Sympathetic Nerve Terminal ACh Acetylcholine (ACh) SympatheticNerve->ACh Releases M3Receptor Muscarinic M3 Receptor ACh->M3Receptor Binds to SweatProduction Sweat Production M3Receptor->SweatProduction Activates Botox Botulinum Toxin Botox->ACh Inhibits Release Sofpironium This compound Sofpironium->M3Receptor Blocks Receptor

Caption: Mechanism of action for botulinum toxin and this compound in reducing sweat production.

Experimental Workflow of a Hyperhidrosis Clinical Trial

The diagram below outlines the typical workflow of a clinical trial designed to evaluate the efficacy and safety of a new treatment for primary axillary hyperhidrosis.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (HDSS, GSP, DLQI) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (e.g., 6 weeks) Randomization->Treatment Vehicle Vehicle/Placebo Control Randomization->Vehicle FollowUp Follow-up Assessments (Efficacy and Safety) Treatment->FollowUp Vehicle->FollowUp DataAnalysis Data Analysis and Reporting FollowUp->DataAnalysis

Caption: A typical experimental workflow for a hyperhidrosis clinical trial.

References

Validating Preclinical Insights: A Comparative Guide to Sofpironium Bromide's Journey from Animal Models to Human Clinical Success

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the translation of preclinical findings into clinical efficacy is a cornerstone of successful pharmacotherapy. This guide provides an objective comparison of preclinical animal model data and human clinical trial results for Sofpironium Bromide, a novel topical anticholinergic agent. By examining the experimental data, we can validate the foundational animal studies that predicted the clinical utility of this compound for the treatment of primary axillary hyperhidrosis.

This compound is a "soft" anticholinergic drug designed using retrometabolic principles. This design aims to maximize local therapeutic effects at the site of application while minimizing systemic side effects through rapid metabolism to an inactive form upon entering systemic circulation.[1] The drug has been approved for the treatment of primary axillary hyperhidrosis in Japan and the United States.[2] This guide will delve into the preclinical pharmacodynamic and pharmacokinetic studies that established the drug's mechanism and safety profile, and compare these findings with the extensive data from human Phase II and Phase III clinical trials.

Comparative Data Analysis: From Animal Models to Human Subjects

The following tables summarize the key quantitative data from both preclinical animal studies and human clinical trials, offering a clear comparison of this compound's pharmacological profile.

Table 1: Pharmacodynamic Comparison of this compound

ParameterAnimal Model FindingHuman Clinical DataValidation
Mechanism of Action Competitive antagonist at muscarinic acetylcholine receptors.[3]Effectively reduces sweat production by blocking M3 muscarinic receptors on eccrine sweat glands.[4][5]The fundamental mechanism of action predicted in preclinical models is validated in human studies.
Anticholinergic Potency Potency comparable to glycopyrronium in guinea-pig ileum assays.[6]Significant reduction in sweat production observed in Phase II and III clinical trials.[7][8]The high anticholinergic potency observed in vitro translates to a clinically significant therapeutic effect in humans.
Duration of Action Shorter duration of mydriatic effect in rabbits compared to glycopyrrolate (approx. 48 hours vs. 144 hours).[6]Once-daily application is effective in controlling hyperhidrosis.The preclinical data suggested a sustained local effect, which is consistent with the once-daily dosing regimen in humans.

Table 2: Pharmacokinetic and Safety Comparison of this compound

ParameterAnimal Model FindingHuman Clinical DataValidation
Metabolism Rapidly metabolized to a less active metabolite, BBI-4010.[3]Sofpironium is the major component in plasma (38%), followed by the inactive metabolite BBI-4010 (20%).[4]The retrometabolic design leading to a less active metabolite is confirmed in humans, supporting the "soft drug" concept.
Systemic Exposure Adequate safety margins observed in dermal toxicology studies with a No-Observed-Adverse-Effect Level (NOAEL) of 20% concentration.Minimal systemic absorption with most plasma samples below the limit of quantitation (<1 ng/mL) in a maximum-use pharmacokinetic study.[6]Low systemic exposure predicted by animal safety studies is validated in human pharmacokinetic studies, explaining the favorable safety profile.
Safety Profile Well-tolerated in animal dermal toxicology studies.Common adverse events are mild to moderate and localized to the application site (e.g., dermatitis, erythema). Systemic anticholinergic side effects are infrequent.[5][9]The preclinical safety profile is consistent with the clinical observations of a well-tolerated topical treatment with minimal systemic side effects.

Experimental Protocols

Preclinical Animal Studies

  • Guinea-Pig Ileum Assay: This in vitro experiment assesses the anticholinergic activity of a compound. A section of the guinea pig ileum, a smooth muscle tissue rich in muscarinic receptors, is suspended in an organ bath. The tissue is stimulated to contract with a cholinergic agonist like acetylcholine. The ability of this compound to inhibit these contractions is measured and compared to a known anticholinergic agent like glycopyrrolate to determine its relative potency.

  • Rabbit Mydriasis Study: This in vivo study evaluates the anticholinergic effect on the eye. A solution of this compound is administered to one eye of a rabbit, and the pupil diameter is measured over time. The degree and duration of mydriasis (pupil dilation) are recorded and compared to a control substance and other anticholinergic drugs to assess potency and duration of action.

Human Clinical Trials (Phase II & III)

Human clinical trials for this compound in primary axillary hyperhidrosis were multicenter, randomized, double-blind, and vehicle-controlled studies.

  • Study Population: Patients aged 9 years and older with a diagnosis of primary axillary hyperhidrosis, characterized by a Hyperhidrosis Disease Severity Scale (HDSS) score of 3 or 4.

  • Intervention: Patients self-administered this compound gel (at varying concentrations, including 5%, 10%, and 15%) or a vehicle gel to the axillae once daily.[7]

  • Efficacy Endpoints:

    • Hyperhidrosis Disease Severity Scale (HDSS) / Hyperhidrosis Disease Severity Measure-Axillary (HDSM-Ax): A patient-reported outcome assessing the severity of sweating and its impact on daily activities. A key endpoint was the proportion of patients with at least a 1- or 2-point improvement from baseline.[7]

    • Gravimetric Sweat Production: A quantitative measure of sweat output, where pre-weighed pads are worn in the axillae for a specific period, and the change in weight is measured in milligrams.

  • Safety Assessments: Monitoring of adverse events (both local and systemic), physical examinations, and clinical laboratory tests.

Visualizing the Pathway and Process

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the signaling pathway of this compound and the workflow for validating preclinical findings.

G cluster_0 Nerve Terminal cluster_1 Eccrine Sweat Gland Cell Acetylcholine Acetylcholine M3_Receptor Muscarinic M3 Receptor Acetylcholine->M3_Receptor Binds to G_Protein Gq/11 Protein M3_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Stimulates Sweat_Production Sweat Production Ca_Release->Sweat_Production Leads to Sofpironium This compound Sofpironium->M3_Receptor Blocks

Caption: Signaling pathway of this compound in inhibiting sweat production.

G cluster_preclinical Preclinical Animal Studies cluster_clinical Human Clinical Trials in_vitro In Vitro Assays (e.g., Guinea-Pig Ileum) in_vivo In Vivo Models (e.g., Rabbit Mydriasis) in_vitro->in_vivo Mechanism of Action pk_animal Pharmacokinetics & Toxicology in_vivo->pk_animal Pharmacodynamics phase1 Phase I (Safety & PK in Humans) pk_animal->phase1 Safety & PK Profile validation Validation of Findings pk_animal->validation phase2 Phase II (Efficacy & Dosing) phase1->phase2 Dose Selection phase3 Phase III (Pivotal Efficacy & Safety) phase2->phase3 Efficacy Confirmation phase3->validation

Caption: Workflow for validating animal model findings with human clinical data.

Conclusion

The development of this compound serves as a compelling case study in the successful translation of preclinical animal data to human clinical application. While a direct animal model for hyperhidrosis efficacy was not central to its development, the validation of its fundamental anticholinergic mechanism, favorable pharmacokinetic profile, and high safety margin in animal studies provided a strong rationale for its investigation in humans. The subsequent positive outcomes in large-scale clinical trials for primary axillary hyperhidrosis confirm the predictive value of the preclinical findings. This guide demonstrates that a thorough understanding and comparison of data across preclinical and clinical phases are crucial for advancing novel therapeutics from the laboratory to the clinic.

References

Comparative In Vitro Efficacy of Sofpironium Bromide: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sofpironium Bromide (BBI-4000) is a novel anticholinergic agent designed as a "soft drug" for the topical treatment of conditions like primary axillary hyperhidrosis. Its mechanism of action centers on the blockade of muscarinic acetylcholine receptors (mAChRs), thereby inhibiting sweat production.[1][2] This guide provides a comparative overview of the in vitro efficacy of this compound based on available preclinical data, with a focus on its interaction with muscarinic receptors.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors.[3] It exhibits a high binding affinity for all five muscarinic receptor subtypes (M1-M5), with a notable selectivity for the M3 subtype, which is predominantly found in eccrine sweat glands.[4] By blocking the action of acetylcholine at these receptors, this compound prevents the downstream signaling that leads to sweat secretion.

cluster_cell Eccrine Sweat Gland Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Sweat Sweat Secretion Ca_release->Sweat Triggers SB Sofpironium Bromide SB->M3R Blocks cluster_workflow Hypothetical Receptor Binding Assay Workflow start Start prep Prepare Receptor Membranes (M1-M5) start->prep radioligand Add Radioligand (e.g., [³H]-NMS) prep->radioligand competitor Add Varying Concentrations of this compound radioligand->competitor incubate Incubate competitor->incubate filter Separate Bound/Free Ligand via Filtration incubate->filter count Scintillation Counting filter->count analyze Calculate IC₅₀ and Ki Values count->analyze end End analyze->end

References

Assessing the Safety Profile of Sofpironium Bromide Versus Other Topical Anticholinergics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The management of primary hyperhidrosis has seen a significant advancement with the advent of topical anticholinergic agents. These therapies offer the potential for localized treatment with reduced systemic side effects compared to their oral counterparts. This guide provides a detailed comparison of the safety profile of sofpironium bromide, a novel anticholinergic, with other established and emerging topical anticholinergics, including glycopyrronium tosylate, oxybutynin, atropine, and scopolamine. The information presented is based on available clinical trial data and pharmacokinetic studies to aid in research and development decisions.

Mechanism of Action of Topical Anticholinergics in Hyperhidrosis

Topical anticholinergic drugs work by competitively inhibiting the binding of acetylcholine to muscarinic receptors (primarily the M3 subtype) on eccrine sweat glands.[[“]][2] This blockade prevents the signal transduction cascade that leads to sweat production, thereby reducing perspiration in the localized area of application.[3][4] this compound is a "soft" anticholinergic, designed to be rapidly metabolized into an inactive form upon entering systemic circulation, which is intended to minimize systemic anticholinergic side effects.[5][6]

cluster_0 Neuronal Synapse cluster_1 Eccrine Sweat Gland Cell Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (M3) Acetylcholine->Muscarinic_Receptor Binds Signal_Transduction Signal Transduction Cascade Muscarinic_Receptor->Signal_Transduction Activates Reduced_Sweat Reduced Sweat Production Muscarinic_Receptor->Reduced_Sweat Topical_Anticholinergic Topical Anticholinergic (e.g., this compound) Topical_Anticholinergic->Muscarinic_Receptor Blocks Sweat_Production Sweat Production Signal_Transduction->Sweat_Production Leads to

Mechanism of Action of Topical Anticholinergics

Comparative Safety Profile: Adverse Events

The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from clinical trials of this compound and other topical anticholinergics. It is important to note that direct comparisons between drugs are challenging due to variations in study design, patient populations, and dosage regimens.

Table 1: Systemic Adverse Events of Topical Anticholinergics

Adverse EventThis compound (15% gel)[7]Glycopyrronium Tosylate (2.4% solution)[8][9]Topical Oxybutynin (various formulations)[10][[“]]
Dry Mouth ≥2%16.9%Commonly reported, up to 100% in some oral studies, lower with topical
Blurred Vision ≥2%6.7%Commonly reported
Mydriasis ≥2%5.3%-
Urinary Hesitation/Retention ≥2%≥2%Reported
Constipation -≥2%Commonly reported
Nasopharyngitis -5.8%-
Headache -≥2%Commonly reported
Dizziness --Commonly reported

Data for topical atropine and scopolamine in hyperhidrosis is limited; their systemic side effect profiles are well-documented for other indications and include dry mouth, blurred vision, dizziness, and confusion.[6][12][13]

Table 2: Application Site Reactions of Topical Anticholinergics

Adverse EventThis compound (15% gel)[7]Glycopyrronium Tosylate (2.4% solution)[9]Topical Oxybutynin (various formulations)[14]
Erythema (Redness) ≥2%21.1%Reported
Pruritus (Itching) ≥2%12.4%Reported
Pain/Burning/Stinging ≥2%6.4% (pain), 13.3% (burning/stinging)Reported
Dermatitis ≥2%-Reported
Irritation ≥2%-Reported
Dry Skin -≥2%Reported

Systemic Absorption and Pharmacokinetics

The potential for systemic side effects is directly related to the extent of a drug's absorption into the bloodstream. The following table compares key pharmacokinetic parameters of several topical anticholinergics. Lower systemic exposure generally correlates with a more favorable safety profile.

Table 3: Pharmacokinetic Parameters of Topical Anticholinergics

ParameterThis compound (15% gel)[7][15]Glycopyrronium Tosylate (2.4% solution)[4][16]Topical Oxybutynin (10% gel)[17][18]
Cmax (ng/mL) ~2.71 (adults)~0.08 (adults)Variable, dependent on application site
Tmax (hours) ~5.34 (adults)~1 (adults)-
AUC (ng·hr/mL) ~45.1 (0-t, single dose, adults)~0.88 (0-24h, adults)Variable, evidence of systemic absorption[13]
Protein Binding 34.8-37.8%--
Metabolism Non-enzymatic hydrolysis, CYP2D6, CYP3A4[3][7]-Presystemic and hepatic metabolism[17]

Experimental Protocols for Safety Assessment

The safety and tolerability of topical anticholinergics are primarily evaluated in Phase I, II, and III clinical trials. A general workflow for assessing the dermal safety of a new topical drug is outlined below.

Preclinical Preclinical Testing (In vitro, Animal studies) Phase1 Phase I Clinical Trial (Healthy Volunteers) - Assess local tolerability - Pharmacokinetics Preclinical->Phase1 IND Application Phase2 Phase II Clinical Trial (Patients) - Dose-ranging safety - Preliminary efficacy Phase1->Phase2 Phase3 Phase III Clinical Trial (Large Patient Population) - Confirm safety and efficacy - Monitor for adverse events Phase2->Phase3 Post_Marketing Post-Marketing Surveillance (Phase IV) - Long-term safety monitoring Phase3->Post_Marketing NDA Approval

Experimental Workflow for Topical Drug Safety Assessment

Key Methodologies in Clinical Trials:

  • Dermal Safety Studies: These studies assess the potential for irritation and sensitization. A common method is the repeat-insult patch test (RIPT), where the drug is applied to the skin of healthy volunteers under occlusive dressings for a specified period, followed by a challenge phase to assess for allergic contact dermatitis.[19] Local skin reactions are typically graded using a standardized scale (e.g., assessing erythema, edema, and other signs of irritation).

  • Adverse Event Monitoring: Throughout clinical trials, all adverse events (AEs), both local and systemic, are meticulously recorded.[20] Investigators assess the severity of each AE (e.g., mild, moderate, severe) and its potential relationship to the study drug. For anticholinergics, specific attention is given to classic systemic side effects such as dry mouth, blurred vision, urinary retention, and constipation.

  • Gravimetric Sweat Measurement: While primarily an efficacy endpoint, a significant reduction in sweat production can have safety implications, such as the risk of hyperthermia in hot environments.[21] This is measured by weighing a filter paper before and after being placed on the treatment area for a set time.

  • Patient-Reported Outcomes (PROs): Instruments like the Hyperhidrosis Disease Severity Scale (HDSS) and the Dermatology Life Quality Index (DLQI) are used to assess the patient's perception of disease severity and the impact on their quality of life, which can also capture subjective adverse effects.[20]

  • Pharmacokinetic Assessments: Blood samples are collected at various time points after drug administration to determine the plasma concentration of the drug and its metabolites.[22][23] This helps to quantify the extent of systemic absorption and establish a pharmacokinetic profile.[2]

Conclusion

This compound demonstrates a safety profile consistent with other topical anticholinergics, characterized by primarily mild to moderate local application site reactions and some systemic anticholinergic effects. Its design as a "soft" drug aims to limit systemic exposure, which is supported by its pharmacokinetic profile. Glycopyrronium tosylate, another well-studied topical anticholinergic, also has a well-documented safety profile with similar types of adverse events. Topical oxybutynin is effective but may have a higher potential for systemic absorption and associated side effects. Data on the safety of topical atropine and scopolamine for hyperhidrosis are less robust.

Ultimately, the choice of a topical anticholinergic in a research or clinical setting will depend on a careful evaluation of its efficacy and safety data, as well as patient-specific factors. This guide provides a foundational comparison to aid in that assessment. Further head-to-head comparative studies are needed to definitively establish the relative safety of these agents.

References

Safety Operating Guide

Proper Disposal of Sofpironium Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Sofpironium Bromide (CAS No. 1628106-94-4), ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals.

This compound is an anticholinergic agent used in research and pharmaceutical development.[1] While several Safety Data Sheets (SDS) indicate that this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to handle its disposal with care and in accordance with all applicable regulations.[2][3] One assessment identifies it as slightly hazardous for water (Water hazard class 1). Therefore, discharge into the environment must be avoided.[4]

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure all personnel are wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Summary

PPE ItemSpecificationRationale
Eye Protection Safety goggles with side-shields.[3]Protects eyes from dust, aerosols, and splashes.
Hand Protection Impermeable chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the chemical.[4]
Body Protection Laboratory coat or impervious clothing.[3]Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area. A respirator may be needed if dust or aerosols are generated or if exposure limits are exceeded.[2][4]Prevents inhalation of the substance.[2]

No specific quantitative exposure limits for this compound were identified in the provided search results.

Step-by-Step Disposal Protocol

This protocol outlines the required steps for the safe disposal of this compound waste, including unused product, contaminated materials, and empty containers.

Step 1: Waste Segregation and Collection
  • Identify Waste: Identify all materials contaminated with this compound. This includes residual powder, solutions, and any contaminated labware (e.g., pipette tips, vials, gloves).

  • Use Designated Containers: Place all this compound waste into a suitable, clearly labeled, and closed container.[4] The container must be compatible with the chemical waste.

  • Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Step 2: Managing Spills and Accidental Releases

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2][3]

  • Contain Spill: Prevent further leakage or spillage. Do not allow the chemical to enter drains or water courses.[3][4]

  • Absorb Liquids: For liquid spills, absorb the solution with an inert, finely-powdered material such as diatomite or a universal binder.[2][3]

  • Clean Solid Spills: For solid spills, carefully collect the material, avoiding dust formation.[4][5]

  • Decontaminate: Decontaminate the spill area and equipment by scrubbing with alcohol.[2][3]

  • Collect Waste: Place all contaminated absorbent materials and cleaning supplies into the designated hazardous waste container for disposal.[2][3]

Step 3: Final Disposal Pathway

The final disposal of this compound must comply with federal, state, and local regulations.[3] The Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[6][7]

  • Consult Regulations: Refer to your institution’s Environmental Health and Safety (EHS) office for specific guidance on pharmaceutical waste disposal.

  • Primary Disposal Method: Incineration is the recommended disposal method for most pharmaceutical waste.[6] One SDS for this compound indicates that it can be incinerated.[5]

  • Packaging for Transport: Ensure the waste container is properly sealed and labeled for pickup by a licensed hazardous waste contractor. This compound is not classified as dangerous goods for transport.[5]

  • Prohibited Disposal Methods:

    • DO NOT flush this compound down the drain or discharge it into the sewer system.[4][8]

    • DO NOT dispose of in regular trash unless specifically authorized for smaller quantities by local regulations and institutional policies.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

SofpironiumBromide_Disposal_Workflow start Start: this compound Waste Generated assess_waste Assess Waste Type (Solid, Liquid, Contaminated Material) start->assess_waste spill_check Is it a Spill? assess_waste->spill_check spill_procedure Execute Spill Procedure: 1. Evacuate & Ventilate 2. Contain & Absorb 3. Decontaminate Area spill_check->spill_procedure Yes segregate Segregate Waste in a Labeled, Closed Container spill_check->segregate No spill_procedure->segregate storage Store Securely for Pickup segregate->storage prohibited Prohibited Disposal: - NO Sewer/Drain Discharge - NO Regular Trash (unless permitted) storage->prohibited contact_ehs Contact Institutional EHS for Guidance storage->contact_ehs licensed_contractor Arrange Pickup by Licensed Waste Contractor contact_ehs->licensed_contractor final_disposal Final Disposal: Incineration at a Permitted Facility licensed_contractor->final_disposal

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This document provides guidance based on publicly available Safety Data Sheets and general pharmaceutical waste regulations. Always consult your institution's specific protocols and local regulations before handling and disposing of any chemical waste.

References

Essential Safety and Handling Protocols for Sofpironium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive safety and logistical guidance for the handling and disposal of Sofpironium Bromide in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational plans, and emergency responses.

Chemical and Physical Properties

This compound is an anticholinergic agent.[1][2] While it is not classified as a hazardous substance by several suppliers, all laboratory chemicals should be handled with care, adhering to standard safety protocols.[3][4]

PropertyDataSource
Chemical Name (3R)-3-((R)-2-cyclopentyl-2-hydroxy-2-phenylacetoxy)-1-(2- ethoxy-2-oxoethyl)-1-methylpyrrolidin-1-ium bromide[5]
Synonyms BBI 4000[3][4][6]
CAS Number 1628106-94-4[3][5]
Molecular Formula C₂₂H₃₂BrNO₅[3][7][8]
Molecular Weight 470.40 g/mol [3][7][8]
Solubility Freely soluble in water, ethanol, methanol, acetonitrile, and chloroform.[9]
Occupational Exposure Limits No data available. This product contains no substances with occupational exposure limit values.[3]

Personal Protective Equipment (PPE)

A thorough hazard assessment is required to select the appropriate PPE for any task involving chemical handling.[10][11] When handling this compound, the following PPE is mandatory to minimize exposure and ensure personal safety.[12]

  • Eye Protection : Wear tightly fitting safety goggles with side-shields.[3][13] In situations with a significant splash hazard, a face shield should be worn in addition to safety goggles.[10][14]

  • Hand Protection : Chemical-resistant, impervious gloves (e.g., nitrile gloves) must be worn.[3][15] Gloves should be inspected before use and changed immediately if contaminated.[13] Always wash hands thoroughly after removing gloves.[13]

  • Body Protection : A laboratory coat is required to protect skin and clothing.[10][15] For tasks with a higher risk of splashes or spills, impervious clothing should be considered.[3] Ensure legs are covered and closed-toe shoes are worn at all times in the laboratory.[10][14]

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[3][4] If ventilation is inadequate or if exposure limits are exceeded, a suitable respirator may be necessary.[3][13] In case of a significant spill or fire, a self-contained breathing apparatus is required.[3][5]

Operational and Handling Protocols

Adherence to proper handling and storage procedures is critical for maintaining the stability of the compound and the safety of laboratory personnel.

Safe Handling
  • Avoid contact with eyes, skin, and clothing.[3][4][13]

  • Avoid the formation of dust and aerosols.[3][13]

  • Ensure adequate ventilation and handle the substance in a chemical fume hood whenever possible.[3][4]

  • Keep away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[3]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[13]

Storage
  • Keep containers tightly sealed.[3]

  • Store in a dry, cool, and well-ventilated place.[3][13]

  • The recommended storage temperature is 4°C, sealed and protected from moisture and direct sunlight.[3]

  • For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[3]

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure. Accessible safety showers and eye wash stations must be available in the work area.[3]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers to ensure adequate flushing.[3][4][13] Remove contact lenses if present and easy to do. Promptly seek medical attention.[3][4]
Skin Contact Take off contaminated clothing immediately.[13] Rinse skin thoroughly with soap and plenty of water.[3][13] Consult a physician if irritation persists.[3][4]
Inhalation Move the person to fresh air.[3][5] If breathing is difficult, provide artificial respiration or oxygen.[5] Seek medical attention.[3][4]
Ingestion Do NOT induce vomiting.[3][4] Wash out the mouth with water, provided the person is conscious.[4] Never give anything by mouth to an unconscious person.[4][13] Call a physician or Poison Control Center immediately.[13]

Accidental Release and Spill Response Plan

In the event of a spill, a prompt and systematic response is necessary to contain the material and decontaminate the area.

Step-by-Step Spill Cleanup Protocol
  • Evacuate and Secure : Evacuate non-essential personnel from the immediate spill area.[3][13]

  • Ventilate : Ensure the area is well-ventilated.[5]

  • Don PPE : Put on the full required personal protective equipment, including respiratory protection, gloves, eye protection, and a lab coat.[3][16]

  • Containment : Prevent further leakage or spillage if it is safe to do so.[3][13] Keep the product away from drains and water courses.[3][4]

  • Absorption and Neutralization :

    • For liquid spills , absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[3][4]

    • For powder spills , carefully sweep up the material to avoid creating dust.[16]

  • Collection : Place the absorbed material or swept powder into a suitable, sealed container for disposal.[16]

  • Decontamination : Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[3][4] Follow with a thorough wash using soap and water.[16]

  • Disposal : Dispose of all contaminated materials (absorbents, gloves, etc.) as hazardous waste according to institutional and local regulations.[3][16]

Spill Response Workflow

Spill_Response_Workflow cluster_prep Immediate Actions cluster_cleanup Cleanup Procedure cluster_post Final Steps spill Spill Detected assess Assess Severity (Minor vs. Major) spill->assess evacuate Major Spill: Evacuate Area & Call for Help assess->evacuate Major ppe Minor Spill: Don Full PPE assess->ppe Minor contain Contain the Spill ppe->contain absorb Absorb Liquid / Sweep Powder contain->absorb collect Collect Waste in Sealed Container absorb->collect decontaminate Decontaminate Surface (e.g., with alcohol) collect->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose report Report Incident to Supervisor dispose->report

Caption: Logical workflow for responding to a this compound spill.

Disposal Plan

All waste materials containing this compound must be treated as hazardous chemical waste and disposed of according to institutional, local, and federal regulations.[17][18]

  • Container : Use a dedicated, compatible, and clearly labeled hazardous waste container.[18] The container must have a securely fitting lid and be kept closed except when adding waste.[18]

  • Labeling : The waste container must be labeled "Hazardous Waste" and include the chemical name (this compound) and associated hazards.[18]

  • Collection : Do not dispose of this compound down the drain.[13] Store the sealed waste container in a designated, safe location, away from incompatible materials.

  • Pickup : Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[17] Ensure all required documentation is completed for transport and incineration by an approved vendor.[17]

  • Empty Containers : Smaller quantities or empty containers may have different disposal routes, but always consult your institution's EHS for specific guidance.

References

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Sofpironium Bromide

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